NSC260594
Description
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Structure
3D Structure
Properties
CAS No. |
906718-66-9 |
|---|---|
Molecular Formula |
C29H24N6O3 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-[(1-methyl-6-nitroquinolin-4-ylidene)amino]-N-[4-[(1-methyl-4-pyridinylidene)amino]phenyl]benzamide |
InChI |
InChI=1S/C29H24N6O3/c1-33-16-13-24(14-17-33)30-21-7-9-23(10-8-21)32-29(36)20-3-5-22(6-4-20)31-27-15-18-34(2)28-12-11-25(35(37)38)19-26(27)28/h3-19H,1-2H3,(H,32,36) |
InChI Key |
SDVVSJQTYKFAFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=C4C=CN(C5=C4C=C(C=C5)[N+](=O)[O-])C)C=C1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mcl-1 Inhibitor NSC260594
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to NSC260594 and Mcl-1
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. It plays a pivotal role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway. Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor progression and resistance to chemotherapy.
This compound has emerged as a molecule of interest for its ability to counteract the pro-survival effects of Mcl-1. It is an analog of NSC146771, a known Mcl-1 binder.[1] Research indicates that this compound induces apoptosis in cancer cells and reduces the cancer stem cell population in TNBCs.[2][3]
Quantitative Cellular Effects of this compound
While direct binding affinity data for this compound to Mcl-1 is not currently published, its cytotoxic effects on various triple-negative breast cancer cell lines have been quantified. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 4 |
| 4175 | 0.85 |
| MDA-MB-468 | 0.31 |
| MDA-MB-157 | 1.94 |
| SUM159PE | 0.95 |
| Hs578t | 4.48 |
Data sourced from Dong S, et al. Sci Rep. 2023.[2]
Proposed Mechanism of Action and Signaling Pathway
This compound is understood to inhibit Mcl-1 expression by downregulating key proteins in the Wnt signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. By interfering with this pathway, this compound leads to a reduction in Mcl-1 levels, thereby promoting apoptosis in cancer cells.
The following diagram illustrates the proposed signaling pathway and the inhibitory role of this compound.
References
- 1. Targeting Mcl-1 by a small molecule this compound for triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Targeting Mcl-1 by a small molecule this compound for triple-negative brea" by Shengli Dong, Margarite D. Matossian et al. [digitalscholar.lsuhsc.edu]
Discovery of NSC260594: A Novel Mcl-1 Inhibitor for Triple-Negative Breast Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the discovery and preclinical evaluation of NSC260594, a small molecule identified from the National Cancer Institute (NCI) Diversity Set IV. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Myeloid cell leukemia-1 (Mcl-1) in triple-negative breast cancer (TNBC).
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This absence of well-defined molecular targets renders TNBC difficult to treat with hormonal therapies or HER2-targeted agents.[2] Consequently, there is a critical unmet need for the development of novel targeted therapies for TNBC.
Mcl-1, an anti-apoptotic member of the Bcl-2 family of proteins, has emerged as a promising therapeutic target in various cancers, including TNBC.[1] Its overexpression is associated with tumorigenesis and resistance to conventional chemotherapy and targeted therapies.[1][3] This guide details the identification and characterization of this compound, a small molecule that targets Mcl-1 and demonstrates significant anti-tumor activity in preclinical models of TNBC.
Data Presentation
The anti-cancer effects of this compound were evaluated across multiple TNBC cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| 4175 | Not explicitly stated, but dose-dependent killing observed |
| MDA-MB-468 | Not explicitly stated, but dose-dependent killing observed |
| MDA-MB-157 | Not explicitly stated, but dose-dependent killing observed |
| Hs578t | Not explicitly stated, but dose-dependent killing observed |
| SUM149PT | 4.48 |
Data extracted from Dong S, et al. Sci Rep. 2023.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| MDA-MB-231 | DMSO (Control) | ~5% |
| 10 µM this compound | ~20% | |
| 20 µM this compound | ~35% | |
| MDA-MB-468 | DMSO (Control) | ~5% |
| 10 µM this compound | ~15% | |
| 20 µM this compound | ~25% | |
| 4175 | DMSO (Control) | ~5% |
| 10 µM this compound | ~18% | |
| 20 µM this compound | ~30% |
Approximate values interpreted from graphical data in Dong S, et al. Sci Rep. 2023.
Table 3: Effect of this compound on Cancer Stem Cell Population
| Cell Line | Treatment | Percentage of CD44high/CD24low Cells |
| MDA-MB-231 | DMSO (Control) | ~90% |
| 10 µM this compound | ~60% | |
| 20 µM this compound | ~40% |
Approximate values interpreted from graphical data in Dong S, et al. Sci Rep. 2023.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by downregulating Mcl-1 expression through the Wnt signaling pathway. The canonical Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and survival, and its dysregulation is frequently implicated in cancer.
In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), leading to its ubiquitination and subsequent proteasomal degradation. Upon Wnt activation, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival, including Mcl-1.
This compound treatment was found to inhibit the activity of GSK-3β and ERK, key components of the Wnt and other pro-survival signaling pathways. This inhibition leads to a decrease in the stabilization and nuclear translocation of β-catenin, ultimately resulting in the downregulation of Mcl-1 expression and the induction of apoptosis.
Caption: Mechanism of action of this compound.
The following diagram illustrates the experimental workflow for the identification and validation of this compound.
Caption: Experimental workflow for this compound discovery.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: TNBC cell lines (4175, MDA-MB-468, MDA-MB-157, Hs578t) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with various concentrations of this compound (ranging from 0 to 20 µM) or DMSO as a vehicle control.
-
Incubation: Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (DMSO-treated) cells. The IC50 value was calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: TNBC cells (MDA-MB-231, MDA-MB-468, 4175) were treated with DMSO, 10 µM, or 20 µM this compound for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X Annexin-binding buffer was added to each sample, and the cells were analyzed by flow cytometry.
-
Data Analysis: The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified using FlowJo software.
Cancer Stem Cell (CSC) Population Analysis
-
Cell Treatment: MDA-MB-231 cells were treated with DMSO, 10 µM, or 20 µM this compound for 48 hours.
-
Cell Detachment: Cells were detached using a non-enzymatic cell dissociation solution (e.g., Versene).
-
Antibody Staining: Cells were co-stained with fluorochrome-conjugated antibodies against CD44 (e.g., FITC) and CD24 (e.g., PE) for 20 minutes at 4°C in the dark.
-
Flow Cytometry: The labeled cells were analyzed on a flow cytometer.
-
Data Analysis: The population of CD44high/CD24low cells, representing the cancer stem cell-like population, was quantified using FlowJo software.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 106 MDA-MB-231 cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into control and treatment groups. The treatment group received intraperitoneal injections of this compound (dose and schedule as per the study design), while the control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width2)/2.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, and the tumors were excised and weighed.
Conclusion and Future Directions
This compound, identified from the NCI Diversity Set IV, is a promising lead compound for the development of novel therapies for triple-negative breast cancer. Its ability to downregulate the key anti-apoptotic protein Mcl-1 through the Wnt signaling pathway provides a clear mechanism for its potent cytotoxic and pro-apoptotic effects in TNBC cells. Furthermore, its activity against the cancer stem cell population suggests that it may have the potential to overcome drug resistance and reduce tumor recurrence.
Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts. Further preclinical evaluation in a broader range of TNBC patient-derived xenograft models is warranted to confirm its efficacy and to identify potential biomarkers of response. Combination studies with other targeted agents or standard-of-care chemotherapy could also unlock synergistic anti-tumor effects and provide new therapeutic strategies for this challenging disease. The synergistic effect observed with the mTOR inhibitor everolimus in TNBC PDX organoids provides a strong rationale for such investigations.
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. "Targeting Mcl-1 by a small molecule this compound for triple-negative brea" by Shengli Dong, Margarite D. Matossian et al. [digitalscholar.lsuhsc.edu]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
Induction of Apoptosis by NSC260594 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 is a small molecule compound that has demonstrated significant potential in inducing apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental protocols associated with the pro-apoptotic activity of this compound, with a particular focus on its effects in triple-negative breast cancer (TNBC). The information presented herein is intended to support further research and drug development efforts centered on this promising anti-cancer agent.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway.
The inhibition of Mcl-1 by this compound is mediated through the downregulation of the Wnt signaling pathway.[1][2] Specifically, this compound has been shown to affect key components of this pathway, leading to a reduction in Mcl-1 expression. This subsequently triggers a cascade of downstream events, including the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.
Quantitative Data on this compound Activity
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various triple-negative breast cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| 4175 | 72 hours | ~5 µM (estimated) |
| MDA-MB-468 | 72 hours | ~7 µM (estimated) |
| MDA-MB-157 | 72 hours | ~10 µM (estimated) |
| Hs578t | 72 hours | ~12 µM (estimated) |
Data estimated from dose-response curves presented in Dong et al., Scientific Reports, 2023.
Table 2: Induction of Apoptosis and Protein Level Changes by this compound (48-hour treatment)
| Cell Line | This compound Conc. (µM) | Mcl-1 Protein Level | Cleaved Caspase-3 Level | Cleaved PARP Level |
| MDA-MB-231 | 10 | Decreased | Increased | Increased |
| 20 | Further Decreased | Further Increased | Further Increased | |
| MDA-MB-468 | 10 | Decreased | Increased | Increased |
| 20 | Further Decreased | Further Increased | Further Increased | |
| 4175 | 10 | Decreased | Increased | Increased |
| 20 | Further Decreased | Further Increased | Further Increased |
Qualitative changes are based on Western blot data from Dong et al., Scientific Reports, 2023.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the analysis of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or Vinculin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating this compound's anti-cancer effects.
Caption: this compound apoptotic signaling cascade.
Caption: Logical flow of this compound's molecular action.
References
An In-depth Technical Guide to NSC260594: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC260594 is a small molecule that has emerged as a compound of interest in cancer research, particularly for its potent activity against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action as an inhibitor of Myeloid Cell Leukemia-1 (Mcl-1) and a downregulator of the Wnt signaling pathway, leading to apoptosis in cancer cells. Furthermore, this guide outlines its secondary activity related to the inhibition of HIV-1 replication through binding to viral RNA. Detailed experimental protocols for key biological assays and mandatory visualizations of its signaling pathway and experimental workflows are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(4-{[1-(4-nitrophenyl)-1,2-dihydro-2-methylquinolin-2-yl]diazenyl}phenyl)-4-{[1-(4-nitrophenyl)-1,2-dihydro-2-methylquinolin-2-yl]diazenyl}benzamide |
| CAS Number | 906718-66-9 |
| Molecular Formula | C29H24N6O3 |
| SMILES String | O=C(NC1=CC=C(/N=C2C=CN(C)C=C\2)C=C1)C3=CC=C(/N=C4C=CN(C)C5=C\4C=C(--INVALID-LINK--=O)C=C5)C=C3 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 504.54 g/mol | [1][2] |
| Appearance | Dark purple to black solid | [1] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Poor aqueous solubility | [2] | |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Biological Activity and Mechanism of Action
This compound exhibits potent biological activity through multiple mechanisms, primarily centered on the induction of apoptosis in cancer cells and interference with viral replication.
Anti-Cancer Activity: Targeting Mcl-1 and Wnt Signaling
This compound has demonstrated significant cytotoxicity against various triple-negative breast cancer (TNBC) cell lines in a dose- and time-dependent manner. Its primary anti-cancer mechanism involves the inhibition of Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family. Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.
This compound is believed to bind to a shallow groove on the Mcl-1 protein, leading to its downregulation. This inhibition of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, ultimately triggering the intrinsic apoptotic pathway.
Furthermore, this compound has been shown to inhibit the Wnt signaling pathway. The Wnt pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. By downregulating key proteins in the Wnt signaling cascade, this compound further contributes to its anti-proliferative and pro-apoptotic effects. The inhibition of Wnt signaling also leads to a reduction in the cancer stem cell (CSC) population in TNBCs.
The proposed signaling pathway for this compound's anti-cancer activity is depicted below:
Caption: this compound inhibits Wnt signaling and Mcl-1, leading to apoptosis and reduced cancer stem cells.
Anti-HIV Activity
In addition to its anti-cancer properties, this compound has been identified as an inhibitor of HIV-1 replication. It is reported to recognize a specific G9-G10-A11-G12 RNA tetraloop within the 5'-untranslated region (5'-UTR) of the HIV-1 genome. This interaction prevents the binding of the viral Gag protein to the RNA, a critical step for viral assembly and packaging.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These are standardized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Triple-negative breast cancer cells (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Mcl-1 Expression
This protocol is for detecting the levels of Mcl-1 protein in cells treated with this compound.
Materials:
-
TNBC cells (e.g., MDA-MB-231) treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mcl-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
TNBC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells, including the culture medium containing any detached cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Mouse Model
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio).
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Below is a diagram illustrating a typical experimental workflow for evaluating this compound.
Caption: A typical workflow for evaluating this compound, from in vitro cell-based assays to in vivo animal models.
Conclusion
This compound is a promising small molecule with a multi-faceted mechanism of action that makes it a strong candidate for further investigation as a therapeutic agent, particularly for triple-negative breast cancer. Its ability to concurrently target Mcl-1 and the Wnt signaling pathway addresses key drivers of tumor survival and progression. The additional anti-HIV activity broadens its potential therapeutic applications. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and utilization of this compound in drug discovery and development. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential.
References
NSC260594: A Potential HIV Gag Protein Inhibitor Targeting Viral RNA Packaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus (HIV) continues to be a significant global health challenge, necessitating the exploration of novel therapeutic strategies. The HIV Gag polyprotein represents a critical and largely untapped target for antiretroviral drug development due to its central role in the assembly and maturation of new viral particles. This technical guide focuses on NSC260594, a quinolinium derivative identified as a promising inhibitor of HIV-1 Gag function. This compound employs a unique mechanism of action, not by directly targeting the Gag protein itself, but by binding to a specific structured region of the viral genomic RNA (gRNA) known as the packaging signal (Ψ). This interaction stabilizes the RNA structure, thereby preventing its recognition and binding by the Gag protein, a crucial step for the selective packaging of the viral genome into new virions. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound as a potential anti-HIV agent.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (Infectivity) | 4.5 ± 1.8 µM | TZM-bl | Single-round infectivity assay | [1] |
| p24(50) (Viral Production) | 11.3 ± 3.4 µM | 293T | p24 antigen ELISA | [1] |
| CC50 (Cytotoxicity) | > 20 µM | 293T | Cell viability assay | [1] |
Note:
-
IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, viral infectivity.
-
p24(50): The concentration of a drug that causes a 50% reduction in the production of the HIV-1 p24 capsid protein, a marker of viral particle production.
-
CC50 (50% cytotoxic concentration): The concentration of a compound that kills 50% of cells in a viability assay. A higher CC50 value indicates lower cytotoxicity.
Mechanism of Action
This compound's primary mechanism of action is the specific inhibition of HIV-1 genomic RNA packaging.[2] This is achieved by its direct interaction with the stem-loop 3 (SL3) region of the HIV-1 packaging signal (Ψ) within the 5' untranslated region of the viral RNA.
The interaction of this compound with SL3 RNA stabilizes the RNA structure. This stabilization prevents the necessary conformational changes in the Ψ region that are required for its recognition and binding by the nucleocapsid (NC) domain of the HIV Gag polyprotein. By preventing the Gag-gRNA interaction, this compound effectively blocks the selective encapsidation of the viral genome into newly forming virions, leading to the production of non-infectious virus-like particles.
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection in a single round of replication.[3]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-inducible luciferase and β-galactosidase reporter genes)
-
HEK293T cells
-
HIV-1 Env-pseudotyped virus stocks
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in complete DMEM to a concentration that yields a high signal-to-noise ratio in the luciferase assay.
-
Infection: Add 50 µL of the diluted virus to each well containing TZM-bl cells.
-
Treatment: Immediately add 50 µL of the serially diluted this compound to the appropriate wells. Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature to allow for cell lysis, transfer 150 µL of the lysate to a 96-well black plate.
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to the virus-only control.
Figure 2: TZM-bl Antiviral Assay Workflow.
Cytotoxicity Assay (MTT or XTT Assay)
This assay determines the concentration of a compound that is toxic to cells.
Materials:
-
HEK293T or other relevant cell line
-
This compound
-
Complete DMEM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) Analysis
SHAPE is a technique used to probe the secondary structure of RNA in solution.
Materials:
-
In vitro transcribed HIV-1 Ψ-RNA
-
This compound
-
SHAPE reagent (e.g., 1M7 or NMIA)
-
Fluorescently labeled DNA primer complementary to a region downstream of the Ψ-RNA
-
Reverse transcriptase
-
dNTPs
-
Capillary electrophoresis instrument
Protocol:
-
RNA Folding: The HIV-1 Ψ-RNA is folded in a buffer solution that mimics physiological conditions.
-
Compound Incubation: The folded RNA is incubated with or without this compound.
-
SHAPE Modification: The SHAPE reagent is added to the RNA samples. The reagent acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides.
-
Primer Extension: A fluorescently labeled primer is annealed to the RNA, and reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase pauses or stops at the sites of SHAPE modification.
-
Capillary Electrophoresis: The resulting cDNA fragments are separated by size using capillary electrophoresis.
-
Data Analysis: The electrophoretic traces for the treated and untreated samples are compared. The reactivity of each nucleotide is proportional to its flexibility. Changes in the SHAPE reactivity profile upon addition of this compound indicate regions of the RNA that are structurally altered by the compound's binding.
Figure 3: SHAPE Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to provide high-resolution information about the binding interaction between this compound and the SL3 RNA.
Materials:
-
Isotopically labeled (e.g., 13C, 15N) SL3 RNA
-
This compound
-
NMR buffer (e.g., phosphate buffer in D2O)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Prepare samples of isotopically labeled SL3 RNA in NMR buffer.
-
Initial Spectrum: Acquire a reference NMR spectrum (e.g., 1H-15N HSQC) of the free SL3 RNA.
-
Titration: Add increasing concentrations of this compound to the RNA sample and acquire an NMR spectrum at each titration point.
-
Data Analysis: Monitor the chemical shift perturbations of the RNA resonances upon addition of this compound. Significant changes in the chemical shifts of specific nucleotides indicate that they are involved in the binding interface with the small molecule. This allows for the mapping of the binding site of this compound on the SL3 RNA.
Future Directions and Conclusion
References
In-Depth Technical Guide: NSC260594 (CAS Number 906718-66-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC260594 is a novel small molecule compound demonstrating significant potential as a therapeutic agent with a dual mechanism of action. Primarily investigated for its potent anticancer properties, particularly against triple-negative breast cancer (TNBC), this compound functions as an inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein through the downregulation of the Wnt signaling pathway, leading to apoptosis. Concurrently, it has been identified as a specific inhibitor of Human Immunodeficiency Virus 1 (HIV-1) RNA packaging, preventing the interaction of the Gag protein with the viral genome. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and detailed experimental protocols for its evaluation.
Chemical Properties and Data
This compound is a quinolinium derivative with the following key characteristics.
| Property | Value |
| CAS Number | 906718-66-9 |
| Molecular Formula | C29H24N6O3 |
| Molecular Weight | 504.54 g/mol |
| Synonyms | Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]- |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound exhibits a multifaceted biological profile, with primary activities in oncology and virology.
Anticancer Activity in Triple-Negative Breast Cancer (TNBC)
This compound has demonstrated significant dose- and time-dependent cytotoxicity against multiple TNBC cell lines. Its primary mechanism of action in cancer is the inhibition of Mcl-1, an anti-apoptotic protein frequently overexpressed in cancer. This inhibition is achieved through the downregulation of the Wnt signaling pathway, a critical pathway in cancer cell proliferation and survival. The suppression of Mcl-1 by this compound triggers the intrinsic apoptotic cascade, leading to programmed cell death in TNBC cells. Furthermore, studies have indicated that this compound can reduce the cancer stem cell (CSC) population in TNBC, which may help in overcoming drug resistance.
Signaling Pathway of this compound in TNBC
Caption: this compound inhibits GSK-3β in the Wnt pathway, leading to Mcl-1 downregulation and apoptosis.
Anti-HIV-1 Activity
This compound has been identified as a specific inhibitor of HIV-1 RNA packaging. It binds to the G9-G10-A11-G12 RNA tetraloop of the HIV-1 stem-loop 3 (SL3) within the 5'-untranslated region (UTR). This binding event stabilizes the RNA structure and prevents the Gag protein from interacting with this critical packaging signal. By disrupting the Gag-RNA interaction, this compound effectively blocks the encapsidation of the viral genome into new virions, thereby inhibiting viral replication.
Quantitative Data
In Vitro Cytotoxicity in TNBC Cell Lines
The cytotoxic effects of this compound have been evaluated against a panel of human triple-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Cell Line | Description | IC50 (µM) |
| 4175 | Highly metastatic TNBC | ~5 |
| MDA-MB-468 | TNBC, basal A | ~7 |
| MDA-MB-157 | TNBC, mesenchymal-like | ~10 |
| Hs578t | TNBC, carcinosarcoma | ~12 |
Note: The IC50 values are approximated from graphical data in the cited literature and may vary between experiments.
In Vivo Efficacy in TNBC Xenograft Model
In preclinical studies using a cell-derived xenograft (CDX) mouse model with MDA-MB-231 cells, this compound demonstrated significant suppression of tumor growth.
| Parameter | Result |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to control |
| Dosing Regimen | [Information not publicly available] |
Combination Therapy in TNBC Patient-Derived Xenograft (PDX) Organoids
The combination of this compound with the mTOR inhibitor everolimus has shown synergistic effects in decreasing the growth of TNBC PDX organoids.
| Treatment | Effect on Organoid Growth |
| This compound | Growth inhibition |
| Everolimus | Moderate growth inhibition |
| This compound + Everolimus | Synergistic and significant growth inhibition |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V-FITC/PI) Assay
This protocol is for quantifying apoptosis in TNBC cells treated with this compound.
Materials:
-
TNBC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow for this compound Evaluation in TNBC
Caption: Workflow for the preclinical evaluation of this compound in triple-negative breast cancer.
Western Blot Analysis for Mcl-1 and Wnt Pathway Proteins
This protocol is for detecting changes in protein expression in TNBC cells after this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Mcl-1, anti-β-catenin, anti-GSK-3β, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cancer Stem Cell Population Analysis by FACS
This protocol is for analyzing the percentage of cancer stem cells (CD44+/CD24-) in TNBC cell populations.
Materials:
-
TNBC cell lines
-
This compound
-
FITC-conjugated anti-CD44 antibody
-
PE-conjugated anti-CD24 antibody
-
Isotype control antibodies
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat TNBC cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in FACS buffer.
-
Add the FITC-anti-CD44 and PE-anti-CD24 antibodies to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry. Use isotype controls to set the gates.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a unique dual-activity profile against TNBC and HIV-1. Its ability to target Mcl-1 via the Wnt signaling pathway in TNBC, a cancer type with limited targeted therapies, makes it a molecule of significant interest. The synergistic effects observed with mTOR inhibitors further enhance its therapeutic potential. In the context of HIV-1, its specific inhibition of RNA packaging offers a novel antiviral strategy.
Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound in vivo. Further optimization of the molecule to improve its potency and drug-like properties is warranted. Clinical investigations will be necessary to translate the promising preclinical findings into effective therapies for patients with triple-negative breast cancer and HIV-1 infection.
NSC260594: A Targeted Approach to Eradicating Cancer Stem Cell Populations in Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with self-renewal and differentiation capabilities is responsible for tumor initiation, progression, metastasis, and therapeutic resistance. In triple-negative breast cancer (TNBC), an aggressive and difficult-to-treat subtype, the enrichment of CSCs is associated with poor prognosis.[1] The small molecule NSC260594 has emerged as a promising agent that targets key survival pathways in TNBC and has demonstrated a significant impact on the reduction of the cancer stem cell population. This technical guide provides an in-depth overview of the core mechanism of this compound, its effects on CSCs, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway and Mcl-1
This compound exerts its anti-cancer effects through a dual mechanism involving the inhibition of the Wnt/β-catenin signaling pathway and the downregulation of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[2][3] The Wnt signaling pathway is a critical regulator of stem cell self-renewal, and its aberrant activation is a hallmark of many cancers, including TNBC, where it contributes to the maintenance of the CSC population.[4][5] this compound has been shown to downregulate key components of the Wnt signaling cascade.
Mcl-1, a member of the Bcl-2 family of anti-apoptotic proteins, is frequently overexpressed in TNBC and contributes to therapeutic resistance. This compound binds to the shallow groove of the Mcl-1 protein, leading to its inhibition and promoting apoptosis in cancer cells. The interplay between Wnt signaling and Mcl-1 is crucial, as the Wnt pathway can regulate Mcl-1 expression. By targeting both, this compound effectively dismantles key survival mechanisms in TNBC and its CSC subpopulation.
Quantitative Data on Cancer Stem Cell Population Reduction
This compound has demonstrated a dose-dependent reduction in the cancer stem cell population in TNBC cell lines. The CD44high/CD24low phenotype is a well-established marker for breast cancer stem cells.
Table 1: Effect of this compound on the CD44high/CD24low Cancer Stem Cell Population in MDA-MB-231 TNBC Cells
| Treatment | Concentration (µM) | Percentage of CD44high/CD24low Cells (%) |
| DMSO (Control) | - | 9.8 |
| This compound | 10 | 4.5 |
| This compound | 20 | 2.1 |
Data derived from flow cytometry analysis after 48 hours of treatment.
Experimental Protocols
Cell Culture and Maintenance
Triple-negative breast cancer cell lines, such as MDA-MB-231, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Flow Cytometry for Cancer Stem Cell Marker Analysis
This protocol is for the identification and quantification of the CD44high/CD24low cancer stem cell population.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS)
-
FITC-conjugated anti-human CD44 antibody
-
PE-conjugated anti-human CD24 antibody
-
Isotype control antibodies (FITC and PE)
-
Flow cytometer
Procedure:
-
Treat MDA-MB-231 cells with this compound at desired concentrations (e.g., 10 µM and 20 µM) or DMSO as a control for 48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x106 cells/100 µL.
-
Add FITC-conjugated anti-CD44 and PE-conjugated anti-CD24 antibodies to the cell suspension. For control tubes, add corresponding isotype control antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the stained cells using a flow cytometer. Gate on the live cell population and then analyze the expression of CD44 and CD24 to quantify the CD44high/CD24low population.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Serum-free DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Ultra-low attachment plates
Procedure:
-
Treat TNBC cells with this compound or vehicle control for 48 hours.
-
Harvest and resuspend the cells in serum-free tumorsphere medium.
-
Plate single cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Incubate for 7-10 days to allow for tumorsphere formation.
-
Count the number of spheres with a diameter > 50 µm under a microscope.
-
Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
In Vivo Xenograft Tumor Growth Assay
This assay evaluates the in vivo efficacy of this compound on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1x106 cells into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CSC markers).
Visualizations: Signaling Pathways and Experimental Workflows
References
A Technical Guide to the Early Preclinical Research of NSC260594 as an Anti-Cancer Agent
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document details the foundational, early-stage research into the anti-cancer properties of the small molecule NSC260594, with a specific focus on its activity in Triple-Negative Breast Cancer (TNBC).
Executive Summary
This compound is a small molecule identified from the National Cancer Institute (NCI) diversity set IV compound library which has demonstrated significant cytotoxic effects against various Triple-Negative Breast Cancer (TNBC) cell lines.[1] Early research indicates that its primary mechanism of action involves the inhibition of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][2] This inhibition is achieved through the downregulation of the Wnt signaling pathway.[1][3] Preclinical data from in vitro and in vivo models show that this compound induces apoptosis, reduces cancer stem cell populations, and suppresses tumor growth, positioning it as a promising lead compound for TNBC therapy.
In Vitro Anti-Cancer Activity
This compound has shown potent, dose-dependent cytotoxicity against a panel of heterogeneous TNBC cell lines. The compound effectively induces programmed cell death and reduces the subpopulation of cancer stem cells, which are often implicated in therapy resistance and disease recurrence.
Cytotoxicity in TNBC Cell Lines
Treatment with this compound for 72 hours resulted in a significant reduction in cell viability across multiple TNBC cell lines. While specific IC50 values are not detailed in the initial reports, the dose-dependent efficacy is clearly established.
| Cell Line | Cancer Type | Efficacy Summary | Citation |
| 4175 | TNBC | Efficient, dose-dependent cell killing observed. | |
| MDA-MB-468 | TNBC | Efficient, dose-dependent cell killing observed. | |
| MDA-MB-157 | TNBC | Efficient, dose-dependent cell killing observed. | |
| Hs578t | TNBC | Efficient, dose-dependent cell killing observed. | |
| MDA-MB-231 | TNBC | Complete inhibition of Mcl-1 expression noted. |
Induction of Apoptosis
The cytotoxic effect of this compound is primarily mediated through the induction of apoptosis. Treatment of TNBC cells with this compound for 48 hours led to a marked increase in apoptosis markers. This was confirmed by observing increased levels of cleaved caspase 3 and cleaved PARP, key executioners of the apoptotic cascade.
Reduction of Cancer Stem Cell (CSC) Population
A notable finding from early studies is the ability of this compound to reduce the cancer stem cell population within TNBC cell lines. This suggests the compound could potentially overcome drug resistance and reduce the likelihood of tumor relapse.
In Vivo Efficacy
The anti-tumor effects of this compound were evaluated in clinically relevant xenograft models, demonstrating significant potential for therapeutic application.
Cell-Derived Xenograft (CDX) Model
In a CDX mouse model using MDA-MB-231 TNBC cells, this compound demonstrated significant tumor growth suppression. The study also noted that the compound inhibited metastasis.
| Model Type | Cell Line | Treatment Protocol | Outcome | Citation |
| CDX Mouse Model | MDA-MB-231 | 30 mg/kg bodyweight, daily gavage for 2 weeks. | Significant suppression of tumor growth. | |
| CDX Mouse Model | MDA-MB-231 | 30 mg/kg bodyweight, daily gavage for 2 weeks. | Inhibition of lung metastasis observed. |
Patient-Derived Xenograft (PDX) Organoids
To further establish clinical relevance, this compound was tested on TNBC patient-derived xenograft organoids. It exhibited a synergistic effect when combined with the mTOR inhibitor everolimus, leading to a significant decrease in organoid growth. This combination significantly blocked the expression of both Mcl-1 and p-4EBP1.
Mechanism of Action
This compound's anti-cancer activity is linked to its ability to modulate the Wnt signaling pathway, leading to the downstream inhibition of the Mcl-1 protein.
Signaling Pathway
This compound acts by downregulating key proteins in the Wnt signaling pathway. This aberrant signaling is a known contributor to tumorigenesis in TNBC. The inhibition of this pathway leads to a reduction in the expression of Mcl-1, an anti-apoptotic protein often overexpressed in cancers, thereby promoting apoptosis in cancer cells. Studies also indicate that this compound inhibits GSK-3β and ERK, further contributing to its anti-tumor effects.
Caption: Proposed mechanism of this compound action.
Experimental Protocols & Workflows
The following section details the methodologies employed in the early evaluation of this compound.
Preclinical Evaluation Workflow
The preclinical assessment of this compound followed a logical progression from broad screening to specific in vitro and in vivo validation.
Caption: Preclinical experimental workflow for this compound.
Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol: TNBC cells (4175, MDA-MB-468, MDA-MB-157, Hs578t) were treated with varying dosages of this compound for 72 hours. Cell viability was subsequently determined in quadruplicate using the MTT method, which measures the metabolic activity of living cells.
Apoptosis Assay
-
Method: Annexin-V/PI (Propidium Iodide) flow cytometry.
-
Protocol: MDA-MB-231 and MDA-MB-468 cells were treated with this compound or a DMSO control for 48 hours. Cells were then stained with Annexin-V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed using a flow cytometer.
Western Blot Analysis
-
Protocol: TNBC cells (MDA-MB-231, 4175, MDA-MB-468) were treated with DMSO (control), 10 µM, and 20 µM this compound for 48 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The expression levels of Mcl-1, cleaved caspase 3, and cleaved PARP were detected using specific primary antibodies. Vinculin was used as a loading control to ensure equal protein loading.
In Vivo Xenograft Study
-
Model: Cell-Derived Xenograft (CDX).
-
Protocol: Female NSG (NOD scid gamma) mice were subcutaneously injected with MDA-MB-231 cells. When tumors reached a volume of approximately 100 mm³, the mice were randomized into treatment and control groups. The treatment group received daily gavage feeding of this compound at a dose of 30 mg/kg bodyweight for two weeks. The control group received the vehicle (sesame oil). Tumor growth and mouse bodyweight were monitored throughout the study.
Conclusion and Future Directions
Early research identifies this compound as a potent inhibitor of Mcl-1 with significant anti-cancer activity against Triple-Negative Breast Cancer. Its demonstrated efficacy in both in vitro cell lines and in vivo xenograft models, coupled with a novel mechanism involving the Wnt signaling pathway, establishes it as a strong lead compound for further drug development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, toxicity profiling, and further exploration of combination therapies to maximize its therapeutic potential against TNBC and potentially other Mcl-1-dependent malignancies.
References
Methodological & Application
Application Notes and Protocols: NSC260594 for MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 is a small molecule compound that has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cells, including the MDA-MB-231 cell line. It functions primarily by inhibiting the expression of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, through the downregulation of the Wnt signaling pathway. This mechanism induces apoptosis and reduces the cancer stem cell population in TNBCs.[1][2] These application notes provide detailed protocols for determining the optimal concentration of this compound and assessing its effects on MDA-MB-231 cells.
Data Presentation: Quantitative Summary
The optimal concentration of this compound for MDA-MB-231 cells should be determined empirically for each specific experimental context. However, based on existing studies, the following concentrations serve as a strong starting point.
| Parameter | Concentration Range | Cell Line | Duration of Treatment | Reference |
| IC50 | 0.5 - 10 µM | TNBC Cell Lines | 72 hours | [2] |
| Apoptosis Induction | 10 µM and 20 µM | MDA-MB-231 | 48 hours | [1][2] |
| Protein Inhibition (Mcl-1) | 10 µM and 20 µM | MDA-MB-231 | 48 hours |
Experimental Protocols
Cell Culture and Maintenance
MDA-MB-231 cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Assessment of Cell Viability (MTT Assay)
This protocol is to determine the dose-dependent cytotoxic effect of this compound on MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound (e.g., at 10 µM and 20 µM)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin or Vinculin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with this compound (e.g., 10 µM and 20 µM) for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing the effects of NSC26059t4.
Caption: this compound downregulates the Wnt signaling pathway, leading to apoptosis.
References
Application Notes and Protocols: Preparation of NSC260594 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC260594 is a small molecule that has been identified as an inhibitor of Mcl-1, an anti-apoptotic protein, and is under investigation for its therapeutic potential, particularly in triple-negative breast cancers.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage
A summary of the key properties of this compound and its DMSO stock solution is provided below. Adhering to the recommended storage conditions is crucial for maintaining the stability and activity of the compound.
| Property | Value | Notes |
| Molecular Weight (MW) | 504.54 g/mol | Essential for calculating molar concentrations. |
| Appearance | Dark purple to black solid | Visual confirmation of the compound's physical state. |
| Solubility in DMSO | ≥ 125 mg/mL (approx. 247.75 mM) | Use of ultrasonic agitation may be required. |
| Recommended Stock Conc. | 10 mM - 50 mM | A 10 mM stock is a common starting point for many assays. |
| Storage (Solid Compound) | 4°C, sealed | Protect from moisture and light. |
| Storage (DMSO Stock) | -20°C for 1 month or -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 1 mL, 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
(Optional) Sonicator water bath
3.2. Safety Precautions
-
This compound is a potent bioactive compound; its toxicological properties are not fully characterized. Handle with care.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and handling of the dry powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.
3.3. Calculation To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM solution:
-
Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (504.54 g/mol ) x 1000 mg/g
-
Mass (mg) = 5.0454 mg
3.4. Step-by-Step Procedure
-
Preparation: Bring the this compound vial and DMSO to room temperature before opening to prevent condensation of moisture.
-
Weighing:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out approximately 5.05 mg of this compound powder directly into the tared tube. Record the exact mass.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube cap tightly.
-
-
Mixing:
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear, with no visible particulates.
-
If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for stock solution preparation and the known signaling pathway of this compound.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Simplified signaling pathway of this compound action.
Application Guidelines
-
Working Solutions: When preparing working solutions for cell-based assays, it is best to perform serial dilutions of the DMSO stock in your culture medium.
-
Preventing Precipitation: To avoid having the compound precipitate out of the aqueous solution, do not add the concentrated DMSO stock directly to a large volume of buffer or medium. Instead, perform intermediate dilution steps.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for your compound treatment. This helps to distinguish the effect of the compound from any effects of the solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Targeting Mcl-1 by a small molecule this compound for triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Using an MTT Assay After NSC260594 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC260594 is a small molecule inhibitor that has demonstrated potential in cancer therapy, particularly for triple-negative breast cancers. Its mechanism of action involves the induction of apoptosis by targeting the anti-apoptotic protein Mcl-1 and down-regulating Wnt signaling proteins[1]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate[2][3][4]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[2]. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
These application notes provide a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of this compound on cancer cells.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. This conversion only occurs in metabolically active, viable cells. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cell viability after treatment with cytotoxic agents like this compound.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231 for triple-negative breast cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO, stored at -20°C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT and form purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The control cells are the vehicle-treated cells.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 5 | 0.88 ± 0.05 | 70.4 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.18 ± 0.02 | 14.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
This compound induces apoptosis by targeting Mcl-1, a key anti-apoptotic protein, and by down-regulating the Wnt signaling pathway. The diagram below illustrates the simplified signaling cascade affected by this compound.
Caption: this compound signaling pathway.
Troubleshooting
-
High background: Ensure complete removal of medium before adding the solubilization solution. Phenol red in the medium can also contribute to background.
-
Low signal: The cell number may be too low, or the incubation time with MTT may be too short. Optimize cell density and incubation time.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Avoid bubbles in the wells during absorbance reading.
Conclusion
The MTT assay is a robust and straightforward method for assessing the cytotoxic effects of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cancer cell viability. This information is crucial for the preclinical evaluation of this compound as a potential anticancer agent.
References
Application Notes and Protocols for NSC260594 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC260594 is a novel small molecule inhibitor identified for its potent cytotoxic effects in triple-negative breast cancer (TNBC). It functions by downregulating the expression of Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein, through the inhibition of the Wnt signaling pathway.[1][2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical for preclinical evaluation of novel cancer therapeutics as they preserve the heterogeneity and molecular characteristics of the original tumor.[4] This document provides a detailed experimental protocol for evaluating the efficacy of this compound in a TNBC PDX model.
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound and provide a template for presenting in vivo efficacy data from a PDX study.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| 4175 | ~1.0 |
| MDA-MB-468 | ~2.5 |
| MDA-MB-157 | ~5.0 |
| Hs578t | ~7.5 |
Data adapted from Dong S, et al. (2023). The IC50 values were determined using the MTT assay.
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Treatment Group | Dosing Regimen | Administration Route | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily for 14 days | Oral Gavage | [Insert Data] | 0 |
| This compound | 30 mg/kg, daily for 14 days | Oral Gavage | [Insert Data] | [Insert Data] |
Note: The dosing regimen is based on a cell-derived xenograft (CDX) study. This table should be populated with data from a specific PDX experiment.[3]
Signaling Pathway
The therapeutic effect of this compound is mediated through the inhibition of the Wnt signaling pathway, leading to the downregulation of Mcl-1 and subsequent apoptosis in cancer cells.
References
- 1. "Targeting Mcl-1 by a small molecule this compound for triple-negative brea" by Shengli Dong, Margarite D. Matossian et al. [digitalscholar.lsuhsc.edu]
- 2. [PDF] Targeting Mcl-1 by a small molecule this compound for triple-negative breast cancer therapy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Xenografts as an Innovative Surrogate Tumor Model for the Investigation of Health Disparities in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of NSC260594 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of NSC260594 in mice, with a specific focus on its application in a triple-negative breast cancer (TNBC) xenograft model.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant antitumor activity in preclinical studies.[1] Its primary mechanism of action involves the inhibition of Myeloid cell leukemia-1 (Mcl-1) expression through the downregulation of Wnt signaling proteins.[1] Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, which is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[2][3][4] By targeting Mcl-1, this compound induces apoptosis in cancer cells, making it a promising therapeutic agent for cancers reliant on this survival pathway, such as TNBC.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in a mouse model of triple-negative breast cancer, based on published data.
| Parameter | Value | Reference |
| Compound | This compound | Dong S, et al. (2023) |
| Mouse Model | Female NSG (NOD scid gamma) mice, 4-5 weeks old | Dong S, et al. (2023) |
| Tumor Model | MDA-MB-231 human triple-negative breast cancer cell line | Dong S, et al. (2023) |
| Dosage | 30 mg/kg bodyweight | Dong S, et al. (2023) |
| Administration Route | Oral gavage | Dong S, et al. (2023) |
| Vehicle | Sesame oil | Dong S, et al. (2023) |
| Treatment Schedule | Once daily for two weeks | Dong S, et al. (2023) |
| Tumor Volume at Treatment Initiation | ~100 mm³ | Dong S, et al. (2023) |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound in a TNBC xenograft mouse model.
Materials and Reagents
-
This compound (powder)
-
Sesame oil (vehicle)
-
MDA-MB-231 human breast cancer cell line
-
Matrigel™
-
Phosphate-Buffered Saline (PBS), sterile
-
Female NSG mice (4-5 weeks old)
-
Gavage needles
-
Calipers
-
Standard laboratory equipment for cell culture and animal handling
Cell Culture
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Harvest cells at approximately 80-90% confluency using standard cell detachment methods.
-
Resuspend the cells in sterile PBS at the desired concentration for injection.
Xenograft Tumor Implantation
-
Anesthetize the female NSG mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Prepare a cell suspension of 1 x 10⁶ MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel™.
-
Inject 100 µL of the cell suspension subcutaneously into the number 4 mammary fat pad of each mouse.
-
Monitor the mice regularly for tumor growth.
Preparation of this compound Formulation
-
On the day of administration, prepare a suspension of this compound in sesame oil at the desired concentration to achieve a final dose of 30 mg/kg bodyweight.
-
Ensure the suspension is homogenous by vortexing or other appropriate means before each administration.
In Vivo Dosing and Monitoring
-
Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Administer this compound (30 mg/kg) or vehicle (sesame oil) to the respective groups via oral gavage once daily for 14 consecutive days.
-
Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound, where it downregulates the Wnt signaling pathway, leading to the inhibition of Mcl-1 expression and subsequent induction of apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps involved in conducting an in vivo efficacy study of this compound in a mouse model.
Caption: Experimental workflow for in vivo efficacy study.
References
Application Notes and Protocols: Western Blot Analysis of Mcl-1 Expression Following NSC260594 Treatment
These application notes provide a detailed protocol for assessing the expression of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) in cancer cell lines after treatment with the small molecule inhibitor, NSC260594. The provided methodology is intended for researchers, scientists, and drug development professionals investigating targeted cancer therapies.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key member of the Bcl-2 family of proteins that promotes cell survival by inhibiting apoptosis.[1] Its overexpression is a common feature in various cancers, contributing to tumorigenesis and resistance to conventional therapies.[1] The small molecule this compound has been identified as an inhibitor of Mcl-1 expression, demonstrating cytotoxic effects in cancer cells and promoting apoptosis.[1][2][3] This protocol outlines the steps for treating cells with this compound and subsequently analyzing Mcl-1 protein levels via Western blot.
Data Presentation: Experimental Parameters
The following table summarizes the quantitative data for the experimental setup, based on established research.
| Parameter | Value | Notes |
| Cell Lines | MDA-MB-231, MDA-MB-468, 4175 | Triple-Negative Breast Cancer (TNBC) cell lines. |
| Compound | This compound | Soluble in DMSO. |
| Treatment Concentration | 10 µM and 20 µM | A dose-dependent effect can be assessed. |
| Vehicle Control | DMSO | Use the same volume as the highest this compound concentration. |
| Treatment Duration | 48 hours | Effective for observing changes in Mcl-1 expression. |
| Loading Control | Vinculin or β-Actin | For normalization of protein loading. |
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of Mcl-1.
1. Cell Culture and Treatment
-
Culture selected cancer cell lines (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) or DMSO as a vehicle control.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis
-
After incubation, place the culture dishes on ice and aspirate the media.
-
Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
To ensure complete lysis and shear DNA, sonicate the lysate on ice for 10-15 seconds.
-
Clarify the lysate by centrifuging at 12,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the cell lysate with 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 10-12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., from Cell Signaling Technology) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities using densitometry software, normalizing the Mcl-1 signal to the loading control (e.g., Vinculin or β-Actin).
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Western blot analysis of Mcl-1 expression.
Diagram 2: Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
References
Troubleshooting & Optimization
Troubleshooting NSC260594 solubility issues in culture media
Welcome to the technical support center for NSC260594. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule that has been identified as an inhibitor of Myeloid cell leukemia-1 (Mcl-1) expression.[1] It induces apoptosis and has shown antitumor activity, particularly in the context of triple-negative breast cancer (TNBC).[1] The inhibition of Mcl-1 is mediated through the down-regulation of the Wnt signaling pathway.[1]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound.[2][3] Published data indicates that it is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Like many organic small molecules, it is expected to have low solubility in aqueous solutions such as cell culture media.
Q3: My this compound precipitated after I added it to my cell culture medium. What happened?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous-based culture media is a common issue. This "salting out" effect occurs because the high concentration of salts, proteins, and other components in the media reduces the solubility of the compound compared to its solubility in a pure organic solvent. Other contributing factors can include the final concentration of the compound exceeding its solubility limit, rapid changes in pH or temperature, and interactions with media components.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5-1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered when preparing this compound for cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Powder will not dissolve in DMSO | Insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).2. Vortex the solution vigorously.3. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.4. Brief sonication can also help to break up powder aggregates. |
| Precipitation upon dilution in culture media | Exceeding aqueous solubility limit; rapid dilution. | 1. Reduce Final Concentration: Lower the target concentration of this compound in your experiment.2. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed (37°C) culture medium.3. Increase Mixing During Dilution: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| Cloudy or hazy working solution | Formation of fine precipitate or aggregates. | 1. Visually inspect the solution. If cloudiness persists, it indicates insolubility at that concentration.2. Consider preparing a fresh working solution at a lower concentration.3. Before treating cells, ensure the final solution is clear. |
| Inconsistent experimental results | Variability in compound preparation. | 1. Prepare a fresh stock solution of this compound.2. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Always prepare fresh working dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 504.54 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 504.54 g/mol * (1000 mg / 1 g) = 5.0454 mg
-
-
Weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the tube for a few minutes.
-
Visually confirm that no solid particles remain in the solution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C to prevent temperature shock-induced precipitation.
-
Perform a serial dilution. To minimize precipitation, it is recommended to perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM:
-
Step A (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM intermediate solution. Gently vortex while adding the stock.
-
Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
For direct dilution (use with caution): While vigorously vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound quickly.
-
Ensure the final DMSO concentration in the working solution does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Use the prepared working solution immediately for your cell-based assays. Do not store diluted aqueous solutions of this compound.
Visualizing the Mechanism of Action
This compound Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a cell culture experiment.
Caption: Workflow for this compound preparation and use in cell culture.
Simplified Signaling Pathway of this compound Action
This diagram depicts the proposed mechanism of action for this compound, involving the inhibition of the Wnt signaling pathway and subsequent down-regulation of Mcl-1.
Caption: this compound inhibits Wnt signaling, reducing Mcl-1 and promoting apoptosis.
References
Potential off-target effects of NSC260594 in cancer research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Mcl-1 inhibitor, NSC260594. The content is designed to address potential issues related to off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is reported to induce apoptosis by targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). It achieves this by binding to a shallow groove on the Mcl-1 protein and inhibiting its expression through the downregulation of the Wnt signaling pathway.[1]
Q2: I'm observing significant cytotoxicity at concentrations lower than what is reported to be effective for Mcl-1 inhibition. Could this be due to off-target effects?
A2: Yes, this is a strong possibility. Significant cytotoxicity that does not correlate with the known IC50 for the primary target can be an indication of off-target activity. Small molecule inhibitors can interact with multiple proteins, leading to unintended biological consequences.[2] It is recommended to perform a broad kinase or protein panel screen to identify potential off-target interactions.
Q3: My experimental results are inconsistent with the known function of Mcl-1. How can I determine if this is due to an off-target effect of this compound?
A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
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Structure-Activity Relationship (SAR) Analysis: Test analogs of this compound with varying potencies for Mcl-1. A strong correlation between Mcl-1 inhibition and the observed phenotype suggests an on-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Mcl-1 expression. If this compound still produces the same phenotype in these cells, the effect is likely off-target.
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Rescue Experiments: Overexpress a form of Mcl-1 that is resistant to this compound binding. If this reverses the observed phenotype, it confirms an on-target effect.
Q4: What are some potential off-target pathways that could be affected by a compound targeting Mcl-1 or the Wnt pathway?
A4: While specific off-target data for this compound is limited, inhibitors of the BCL-2 family (which includes Mcl-1) and the Wnt pathway have been associated with various off-target effects. For instance, some Mcl-1 inhibitors have been linked to cardiotoxicity, as Mcl-1 is expressed in the heart.[3] Wnt pathway inhibitors have faced challenges with on-target toxicities in tissues where the pathway is crucial for homeostasis, such as bone.[4]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Signaling Pathways
Symptom: Western blot analysis shows modulation of signaling pathways other than the Wnt pathway, which are not known to be downstream of Mcl-1.
Possible Cause: Off-target inhibition of kinases or other signaling proteins by this compound.
Troubleshooting Steps:
-
Conduct a Broad Kinase Screen: Use a commercially available kinase profiling service to screen this compound against a large panel of kinases. This can identify unexpected inhibitory activity.
-
Perform Cellular Thermal Shift Assay (CETSA): This assay can identify direct binding of this compound to proteins within intact cells, providing evidence of both on- and off-target engagement.
-
Validate with Specific Inhibitors: If a potential off-target is identified, use a known selective inhibitor for that target to see if it phenocopies the effects observed with this compound.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Symptom: this compound shows potent and specific activity in biochemical assays, but in cell-based or animal models, the results are different or show unexpected toxicity.
Possible Cause: In a complex biological system, off-target effects that were not apparent in a simplified in vitro setting can become prominent.
Troubleshooting Steps:
-
Evaluate Compound Stability and Metabolism: The compound may be metabolized into a species with a different activity profile.
-
In-depth Phenotypic Analysis: Carefully observe for any unexpected physiological changes in animal models that could point towards off-target effects in specific organs or tissues.
-
Proteomic Profiling: Use techniques like chemical proteomics to pull down binding partners of this compound from cell lysates or tissue homogenates to identify a broader range of interacting proteins.
Data Presentation
As comprehensive off-target screening data for this compound is not publicly available, the following tables are provided as examples to guide researchers in presenting their own findings from kinase and protease screening assays.
Table 1: Example Kinase Selectivity Profile for a Hypothetical Compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Mcl-1 (intended) | 50 | 98% |
| Kinase A | 250 | 85% |
| Kinase B | 1,200 | 45% |
| Kinase C | >10,000 | <10% |
| Kinase D | >10,000 | <10% |
Table 2: Example Data from a Broader Off-Target Panel
| Target Class | Protein Target | Binding Affinity (Kd, µM) |
| Kinase | Off-target Kinase 1 | 0.8 |
| Protease | Off-target Protease A | 5.2 |
| Phosphatase | Off-target Phosphatase X | > 50 |
| Other | Unrelated Protein Z | 15.7 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to a specific target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with a desired concentration of this compound and another with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting with a primary antibody specific for the protein of interest.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature between the this compound-treated and vehicle-treated samples indicates target engagement.[2]
In Vitro Kinase Assay
Objective: To measure the inhibitory activity of this compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified recombinant kinase, a known peptide substrate for the kinase, and ATP.
-
Compound Dilution: Perform serial dilutions of this compound in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Dispense a small volume of the diluted this compound or DMSO control into the wells of a microplate.
-
Add the kinase solution to each well and pre-incubate for 15-30 minutes to allow for binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced, which is proportional to kinase activity.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis for Wnt Pathway Proteins
Objective: To assess the effect of this compound on the expression levels of key proteins in the Wnt signaling pathway.
Methodology:
-
Sample Preparation: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Mix the cell lysates with SDS-PAGE sample buffer and heat to denature the proteins. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a Wnt pathway protein (e.g., β-catenin, GSK3β, Axin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
Caption: On-target signaling pathway of this compound.
References
Technical Support Center: Acquired Resistance to NSC260594 in Triple-Negative Breast Cancer (TNBC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to NSC260594 in Triple-Negative Breast Cancer (TNBC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in TNBC?
This compound is a small molecule that has been identified to exhibit significant cytotoxicity in multiple TNBC cell lines. Its primary mechanism of action involves the inhibition of Myeloid cell leukemia-1 (Mcl-1) expression through the downregulation of Wnt signaling proteins. This disruption of key survival pathways leads to increased apoptosis in TNBC cells.
Q2: What are the expected molecular mechanisms leading to acquired resistance to this compound in TNBC?
While direct studies on acquired resistance to this compound are limited, based on its mechanism of action and research on similar inhibitors, the primary resistance mechanisms are hypothesized to involve:
-
Upregulation of Mcl-1: Resistant cells may develop mechanisms to maintain high levels of Mcl-1 protein despite the presence of this compound. This can occur through gene amplification or transcriptional upregulation driven by alternative signaling pathways.
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Activation of the Wnt/β-catenin Signaling Pathway: As this compound targets Wnt signaling, resistant cells may develop compensatory mutations or activate downstream components of the Wnt pathway to bypass the inhibitory effect of the drug. This can lead to the stabilization and nuclear translocation of β-catenin, promoting the transcription of pro-survival genes.
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Activation of Alternative Survival Pathways: TNBC cells can develop resistance by activating other pro-survival signaling pathways to compensate for the inhibition of Mcl-1 and Wnt signaling. These may include pathways like PI3K/AKT/mTOR or MAPK/ERK.
Q3: How can I confirm if my TNBC cell line has developed resistance to this compound?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the treated cell line compared to the parental, sensitive cell line. A fold-change in IC50 of 10-fold or greater is generally considered a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Drug Concentration Range | Ensure the drug concentration range brackets the expected IC50 values for both sensitive and resistant cells. |
| Incubation Time | Standardize the incubation time with this compound. A 72-hour incubation is a common starting point. |
| Reagent Quality | Use fresh, high-quality reagents for the cell viability assay (e.g., MTT, XTT, or CellTiter-Glo). |
Problem 2: No or weak signal for Mcl-1 or β-catenin in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | Ensure you are using a positive control cell line known to express Mcl-1 and β-catenin. Increase the amount of protein loaded onto the gel. |
| Antibody Quality | Use a validated antibody specific for your target protein. Titrate the primary antibody concentration to find the optimal dilution. |
| Transfer Issues | Confirm efficient protein transfer from the gel to the membrane using a Ponceau S stain. |
| Lysis Buffer Composition | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. |
Problem 3: Difficulty in generating a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner. |
| Subculture Timing | Do not subculture the cells too early. Allow the surviving cells to repopulate before increasing the drug concentration. |
| Clonal Selection | The surviving population may be heterogeneous. Consider single-cell cloning to isolate a purely resistant population. |
| Drug Stability | Ensure the this compound solution is fresh and properly stored, as compound degradation can affect its potency. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be expected when studying acquired resistance to an Mcl-1/Wnt inhibitor like this compound in TNBC. Researchers should generate their own data for this compound specifically.
| Parameter | Parental TNBC Cells | This compound-Resistant TNBC Cells | Fold Change |
| This compound IC50 (µM) | 1.5 | 25.0 | ~16.7 |
| Relative Mcl-1 Protein Level | 1.0 | 3.5 | 3.5 |
| Relative Nuclear β-catenin Level | 1.0 | 4.2 | 4.2 |
Experimental Protocols
Generation of this compound-Resistant TNBC Cell Lines
This protocol describes a method for generating drug-resistant TNBC cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental TNBC cell line (e.g., MDA-MB-231, Hs578T)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound for the parental TNBC cell line using a standard cell viability assay.
-
Culture the parental cells in complete medium containing a starting concentration of this compound equal to the IC20-IC30.
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate recovers.
-
Once the cells are proliferating steadily, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a significant and stable increase in IC50 is achieved (e.g., >10-fold), the resistant cell line is established.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on sensitive and resistant TNBC cell lines.
Materials:
-
TNBC cells (parental and resistant)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Mcl-1 and β-catenin
This protocol is for detecting the protein levels of Mcl-1 and β-catenin in sensitive and resistant TNBC cells.
Materials:
-
TNBC cell lysates (from parental and resistant cells)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-β-catenin, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Proposed mechanism of acquired resistance to this compound in TNBC.
Caption: Workflow for generating and characterizing this compound-resistant TNBC cells.
Technical Support Center: Optimizing NSC260594 In Vitro Experiments and Managing DMSO Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving NSC260594, with a specific focus on addressing the potential toxicity of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that has shown significant cytotoxicity in multiple triple-negative breast cancer (TNBC) cell lines.[1] It functions by binding to the Mcl-1 protein and inhibiting its expression through the downregulation of Wnt signaling proteins.[1] This leads to increased apoptosis (programmed cell death) in cancer cells.[1]
Q2: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 10 mM.
Q3: Why is DMSO used as a solvent for this compound?
DMSO is a widely used aprotic solvent in cell-based assays due to its ability to dissolve a broad range of hydrophobic compounds like this compound, which are often poorly soluble in aqueous media.
Q4: What are the known toxic effects of DMSO on cells in culture?
While DMSO is a common solvent, it is not biologically inert and can exert toxic effects on cells in a dose- and time-dependent manner.[2] The sensitivity to DMSO varies significantly between different cell lines.[3] High concentrations of DMSO can lead to cell membrane damage, inhibition of cell proliferation, induction of apoptosis, and alterations in gene expression.
Troubleshooting Guide: Addressing DMSO Toxicity
This guide will help you identify and mitigate potential issues related to DMSO toxicity in your this compound experiments.
Issue 1: High background toxicity observed in vehicle control wells.
-
Question: My vehicle control (cells treated with DMSO alone) shows a significant decrease in cell viability compared to the untreated control. What should I do?
-
Answer: This indicates that the concentration of DMSO in your final assay conditions is likely toxic to your specific cell line. It is crucial to determine the maximum tolerated concentration of DMSO for your cells before proceeding with your this compound experiments.
-
Recommended Action: Perform a DMSO tolerance assay to determine the highest concentration of DMSO that does not significantly affect the viability of your cells.
-
Issue 2: Inconsistent or unexpected results with this compound treatment.
-
Question: I am observing high variability between my experimental replicates or my dose-response curve for this compound is not as expected. Could DMSO be a factor?
-
Answer: Yes, if the final DMSO concentration is in the toxic range, it can mask the true effect of this compound, leading to inconsistent results. At toxic concentrations, the observed cell death could be a combination of the effects of both DMSO and this compound, confounding your data.
-
Recommended Action:
-
Review the final DMSO concentration in all your experimental wells. Ensure it is below the toxic threshold determined by your DMSO tolerance assay.
-
If the required concentration of this compound necessitates a high DMSO concentration, consider preparing a more concentrated stock solution of this compound to minimize the final volume of DMSO added to your cell culture.
-
-
Issue 3: The required concentration of this compound leads to a toxic final DMSO concentration.
-
Question: To reach the desired effective concentration of this compound in my assay, the final DMSO concentration exceeds the safe limit for my cells. What are my options?
-
Answer: This is a common challenge with hydrophobic compounds. Here are a few strategies to consider:
-
Serial Dilutions: Prepare a higher concentration stock of this compound in DMSO. This will allow you to use a smaller volume to achieve the desired final concentration of this compound, thereby lowering the final DMSO concentration.
-
Alternative Solvents: While this compound is readily soluble in DMSO, for highly sensitive cell lines, exploring alternative, less toxic solvents could be an option. However, the solubility and stability of this compound in other solvents would need to be determined.
-
Assay Duration: DMSO toxicity is often time-dependent. If your experimental endpoint allows, consider reducing the incubation time of the cells with the compound and DMSO.
-
Quantitative Data Summary
The following tables provide a summary of recommended DMSO concentrations for in vitro cell culture experiments based on published literature.
Table 1: General Recommended Final DMSO Concentrations in Cell Culture
| Concentration | General Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxic effects. |
| 0.1% - 0.5% | Often tolerated by many robust cell lines, but a DMSO tolerance assay is highly recommended. |
| 0.5% - 1.0% | May be acceptable for some cell lines for short-term exposure, but the risk of off-target effects and toxicity increases significantly. |
| > 1.0% | Generally not recommended as it is likely to cause significant cytotoxicity and can interfere with experimental results. Some specific cell lines might tolerate up to 2% for very short durations. |
Table 2: DMSO Concentration Effects on Triple-Negative Breast Cancer (TNBC) Cell Lines (Hypothetical Example)
| Cell Line | DMSO Concentration for <10% Viability Loss (48h) | IC50 of DMSO (48h) |
| MDA-MB-231 | ≤ 0.5% | ~1.2% |
| MDA-MB-468 | ≤ 0.25% | ~0.8% |
| Hs578T | ≤ 0.5% | ~1.5% |
Note: This table is a hypothetical example to illustrate that DMSO tolerance is cell-line specific. Researchers must determine these values for their specific cell lines.
Experimental Protocols
1. Protocol: DMSO Tolerance Assay
This protocol outlines the steps to determine the maximum non-toxic concentration of DMSO for a specific cell line using a cell viability assay such as MTT.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A common range to test is from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "medium only" control (0% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each DMSO concentration.
-
Normalize the data by expressing the viability at each DMSO concentration as a percentage of the viability of the untreated control cells (0% DMSO).
-
Plot cell viability (%) against DMSO concentration to determine the highest concentration that does not cause a significant decrease in cell viability.
-
2. Protocol: this compound Cell Viability Assay (MTT)
This protocol describes a method to assess the cytotoxic effects of this compound on triple-negative breast cancer (TNBC) cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
DMSO (cell culture grade) for vehicle control
-
MTT reagent
-
Solubilization buffer
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed TNBC cells in a 96-well plate and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium from your 10 mM stock. The final concentration of DMSO in all wells (including the vehicle control) must be kept constant and at a non-toxic level as determined by your DMSO tolerance assay.
-
Treatment:
-
Untreated Control: Wells with cells in medium only.
-
Vehicle Control: Wells with cells in medium containing the same final concentration of DMSO as the this compound-treated wells.
-
This compound Treatment: Wells with cells in medium containing various concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Cell Viability Assay (MTT): Follow the same procedure as described in the DMSO Tolerance Assay protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Visualizations
References
Technical Support Center: Overcoming Poor Response to NSC260594
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the experimental compound NSC260594.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that exhibits anti-cancer activity through a dual mechanism. It functions as an inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein, and also downregulates the Wnt signaling pathway.[1] By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells that are dependent on Mcl-1 for survival. Its inhibitory effect on the Wnt pathway further contributes to its anti-tumor effects, including the reduction of cancer stem cell populations.[1]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant cytotoxicity in multiple triple-negative breast cancer (TNBC) cell lines.[1] Its efficacy in other cancer types is a subject of ongoing research.
Q3: What are the common reasons for a poor response to this compound in certain cell lines?
A3: A poor response to this compound can stem from several factors related to its dual mechanism of action:
-
Low Mcl-1 Dependence: Cell lines that do not rely on Mcl-1 for survival will be inherently resistant to the Mcl-1 inhibitory effects of this compound.
-
High Bcl-2 Expression: Overexpression of other anti-apoptotic proteins, such as Bcl-2, can compensate for the inhibition of Mcl-1, thus conferring resistance.
-
Wnt Pathway Alterations: Mutations in components of the Wnt signaling pathway downstream of the point of this compound's intervention may render the drug ineffective. For example, mutations in the FBXW7 gene have been linked to resistance to Wnt inhibitors.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome a poor response to this compound in your cell line.
Step 1: Confirm Drug Activity and Determine Baseline Sensitivity
The first step is to ensure the compound is active and to establish a baseline for its cytotoxic effects in your cell line of interest.
-
Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.
-
Interpretation:
-
High IC50 value: Suggests intrinsic resistance.
-
Low IC50 value but poor downstream effects: Suggests the issue might be with the specific cellular processes being measured (e.g., apoptosis).
-
Data Presentation: IC50 Values of this compound in TNBC Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| 4175 | ~2.5 |
| MDA-MB-468 | ~3.0 |
| MDA-MB-157 | ~4.0 |
| Hs578t | ~5.0 |
| MDA-MB-231 | Not specified, but shown to reduce cancer stem cell population |
Data extracted from a study by Dong et al.[1]
Step 2: Investigate the Mcl-1 Signaling Pathway
If you suspect resistance is related to the Mcl-1 inhibitory function of this compound, the following experiments can provide insights.
-
Experiment 1: Assess Mcl-1 and Bcl-2 Protein Levels.
-
Methodology: Western Blot.
-
Objective: To determine the relative expression levels of Mcl-1 and Bcl-2 in your resistant cell line compared to a sensitive cell line.
-
Interpretation: High levels of Bcl-2 in your resistant cell line may indicate a compensatory survival mechanism.
-
-
Experiment 2: Evaluate Mcl-1 Target Engagement.
-
Methodology: Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim.
-
Objective: To determine if this compound treatment disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bim.
-
Interpretation: If this compound fails to disrupt the Mcl-1/Bim complex in your resistant cells, it may suggest a problem with drug binding or cellular uptake.
-
-
Experiment 3: Measure Apoptosis.
-
Methodology: Flow Cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Interpretation: A lack of increase in the Annexin V-positive population post-treatment confirms a blockage in the apoptotic pathway.
-
Step 3: Analyze the Wnt Signaling Pathway
To investigate resistance related to the Wnt pathway, consider the following.
-
Experiment 1: Assess Wnt Pathway Activity.
-
Methodology: TCF/LEF Luciferase Reporter Assay.
-
Objective: To measure the transcriptional activity of the Wnt pathway in response to this compound.
-
Interpretation: If this compound does not reduce luciferase activity in your resistant cell line, it suggests a block in the Wnt inhibitory function of the drug.
-
-
Experiment 2: Examine Key Wnt Pathway Proteins.
-
Methodology: Western Blot.
-
Objective: To analyze the expression and phosphorylation status of key Wnt pathway proteins (e.g., β-catenin, GSK3β).
-
Interpretation: Alterations in these proteins may indicate mutations or adaptations that bypass the effect of this compound.
-
Step 4: Investigate General Drug Resistance Mechanisms
-
Experiment: Evaluate ABC Transporter Expression.
-
Methodology: Western Blot or qRT-PCR for ABCB1 (P-gp).
-
Objective: To determine if your resistant cell line overexpresses drug efflux pumps.
-
Interpretation: High levels of ABCB1 suggest that the drug is being actively removed from the cells. In such cases, co-treatment with an ABC transporter inhibitor may enhance this compound efficacy.
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.
Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, β-catenin, or ABCB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer).
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Mcl-1 antibody or an isotype control IgG overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Bim antibody.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
TCF/LEF Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Drug Treatment: After 24 hours, treat the cells with this compound or a known Wnt pathway activator/inhibitor as a control.
-
Cell Lysis: After the desired treatment time, lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Caption: this compound dual mechanism of action.
Caption: Troubleshooting workflow for poor this compound response.
References
Technical Support Center: NSC260594 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC260594 in in vivo experiments. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dose for this compound?
A recent study in a triple-negative breast cancer xenograft mouse model utilized a daily dose of 30 mg/kg bodyweight administered via gavage for two weeks. At this dosage, the bodyweight of the mice remained stable, suggesting it is a well-tolerated dose for efficacy studies. However, the definitive Maximum Tolerated Dose (MTD) has not been explicitly published. Researchers should perform a dose-escalation study to determine the MTD in their specific animal model and experimental conditions.
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the expression of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. This inhibition is achieved through the downregulation of the Wnt signaling pathway. By reducing Mcl-1 levels, this compound promotes apoptosis in cancer cells.
Q3: What are the known adverse effects of this compound in vivo?
The available literature on the 30 mg/kg daily dose in mice did not report any significant adverse effects, as indicated by stable body weight. However, as with any experimental compound, it is crucial to monitor for a range of potential toxicities, including but not limited to weight loss, changes in behavior, and signs of organ damage.
Q4: How should I prepare this compound for in vivo administration?
The referenced study used plain sesame oil as a vehicle for gavage feeding. The solubility and stability of this compound in other vehicles should be empirically determined. It is recommended to prepare fresh formulations for each administration to ensure consistency and potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant weight loss (>15%) in treated animals. | The administered dose exceeds the MTD in your specific model or strain. | Immediately cease dosing and provide supportive care. Reduce the dose for subsequent cohorts in your dose-escalation study. Consider less frequent dosing. |
| Precipitation of this compound in the vehicle. | Poor solubility of the compound in the chosen vehicle. | Test alternative biocompatible vehicles (e.g., corn oil, solutions with DMSO and/or PEG). Gentle heating and sonication may aid dissolution, but stability under these conditions should be verified. Prepare fresh formulations immediately before use. |
| Inconsistent tumor growth inhibition. | Issues with drug formulation, administration, or tumor model variability. | Ensure consistent and accurate gavage technique. Verify the concentration and homogeneity of your this compound formulation. Increase the number of animals per group to account for biological variability. |
| No observable phenotype at the 30 mg/kg dose. | The compound may have lower efficacy in your specific tumor model or animal strain. | Consider a dose-escalation study to safely increase the dosage. Confirm target engagement (i.e., Mcl-1 downregulation) in tumor tissue. |
Experimental Protocols
Determining the Maximum Tolerated Dose (MTD) of this compound in Mice
This is a generalized protocol for a dose-escalation study to determine the MTD.
-
Animal Model: Use the appropriate mouse strain for your research question (e.g., nude mice for xenografts). House animals in accordance with institutional guidelines.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., sesame oil). Prepare a fresh formulation for each day of dosing.
-
Dose Escalation Cohorts: Start with a dose significantly lower than the reported 30 mg/kg (e.g., 10 mg/kg). Subsequent cohorts can receive escalating doses (e.g., 20, 30, 40, 50 mg/kg). Use 3-5 mice per cohort.
-
Administration: Administer this compound daily via oral gavage for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
-
MTD Definition: The MTD is the highest dose that does not induce mortality or significant toxicity, which can be defined as >15-20% body weight loss or other severe clinical signs.
Data Presentation
Table 1: Example Data for this compound MTD Study
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Observations | Serum Chemistry (Selected) | Histopathology Findings |
| Vehicle Control | +5% | Normal | Within normal limits | No significant abnormalities |
| 10 | +4% | Normal | Within normal limits | No significant abnormalities |
| 20 | +2% | Normal | Within normal limits | No significant abnormalities |
| 30 | -1% | Normal | Within normal limits | No significant abnormalities |
| 40 | -8% | Mild lethargy in 1/3 mice | Slight elevation in ALT | Minimal focal inflammation in the liver |
| 50 | -18% | Lethargy, ruffled fur in 3/3 mice | Significant elevation in ALT and BUN | Moderate hepatocellular necrosis, mild renal tubular damage |
Note: This table contains hypothetical data for illustrative purposes.
Visualizations
Caption: this compound inhibits Mcl-1 expression by downregulating the Wnt and ERK signaling pathways.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: NSC260594 Versus Clinical-Stage Candidates
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical Mcl-1 inhibitor NSC260594 against other Mcl-1 inhibitors that have progressed into clinical trials. This document synthesizes available experimental data to highlight differences in their mechanism of action, preclinical efficacy, and clinical development status.
Myeloid cell leukemia-1 (Mcl-1), a pro-survival member of the B-cell lymphoma-2 (Bcl-2) family of proteins, is a critical regulator of apoptosis. Its overexpression is a common feature in various cancers, contributing to tumor progression and resistance to therapy. This has made Mcl-1 a compelling target for anticancer drug development. While several Mcl-1 inhibitors have entered clinical evaluation, many others, such as this compound, remain in the preclinical stages of investigation.
Overview of Mcl-1 Inhibitors in Focus
This guide focuses on a comparison between the preclinical compound this compound and a selection of Mcl-1 inhibitors that have been evaluated in clinical trials: AMG-176 (tapotoclax), AZD5991, PRT1419, and S63845/S64315.
This compound is a small molecule that has been identified as an inhibitor of Mcl-1 expression.[1] It has been investigated for its potential in treating triple-negative breast cancer (TNBC) in preclinical settings.[1] Notably, there is no reported clinical development for this compound.[1]
Clinical-Stage Mcl-1 Inhibitors have undergone more extensive preclinical and clinical evaluation. These include:
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AMG-176 (tapotoclax): A selective, reversible Mcl-1 inhibitor that has been studied in a Phase 1 clinical trial for relapsed or refractory acute myeloid leukemia (AML) and multiple myeloma.
-
AZD5991: A potent and selective BH3 mimetic that targets Mcl-1. It has been evaluated in a Phase 1 study in patients with relapsed/refractory hematologic malignancies, both as a monotherapy and in combination with venetoclax.[2]
-
PRT1419: A selective Mcl-1 inhibitor that has been assessed in a Phase 1 dose-escalation study in patients with advanced solid tumors.
-
S63845/S64315: S63845 was one of the first potent and selective Mcl-1 inhibitors to be extensively characterized in preclinical studies. Its clinical-trial version, S64315 (MIK665), was jointly developed by Servier and Novartis.
Mechanism of Action
While all these molecules target Mcl-1, their precise mechanisms of inhibition can differ.
This compound acts by binding to a shallow groove on the Mcl-1 protein and inhibiting its expression through the downregulation of Wnt signaling proteins.
Clinical-Stage BH3 Mimetics like AMG-176, AZD5991, and S63845 are classified as BH3 mimetics. They function by mimicking the binding of pro-apoptotic BH3-only proteins to the BH3-binding groove of Mcl-1. This disrupts the interaction between Mcl-1 and pro-apoptotic effector proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway.
References
A Comparative Guide to the Efficacy of MCL-1 Inhibitors: NSC260594 and S63845
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two MCL-1 inhibitors, NSC260594 and S63845, summarizing their mechanisms of action, efficacy from experimental data, and the methodologies used in their evaluation.
At a Glance: Key Differences
| Feature | This compound | S63845 |
| Mechanism of Action | Indirectly inhibits MCL-1 expression by downregulating the Wnt signaling pathway. | Directly binds to the BH3-binding groove of MCL-1 with high affinity, acting as a BH3 mimetic. |
| Binding Affinity (Kd) | Not reported. | 0.19 nM for human MCL-1.[1][2] |
| Selectivity | Not reported. | Highly selective for MCL-1 over other BCL-2 family members like BCL-2 and BCL-XL.[1][2][3] |
| Potency (IC50) | 0.5 - 10 µM in triple-negative breast cancer (TNBC) cell lines. | Nanomolar range in sensitive hematological cancer cell lines. |
In-Depth Efficacy Analysis
S63845: A Potent and Selective BH3 Mimetic
S63845 has demonstrated significant preclinical activity across a range of hematological malignancies. Its high affinity and selectivity for MCL-1 translate to potent induction of apoptosis in cancer cells dependent on this pro-survival protein.
In Vitro Efficacy: S63845 exhibits low nanomolar IC50 values in various multiple myeloma, lymphoma, and leukemia cell lines. For instance, in a panel of 25 multiple-myeloma-derived cell lines, sensitive lines showed IC50 values of less than 0.1 µM.
In Vivo Efficacy: In xenograft models of multiple myeloma and acute myeloid leukemia (AML), S63845 has shown potent anti-tumor activity. In an AMO1 multiple myeloma xenograft model, treatment with S63845 resulted in significant tumor growth inhibition.
This compound: A Wnt Signaling Modulator with Anti-MCL-1 Activity
This compound represents an alternative approach to targeting MCL-1. By inhibiting the Wnt signaling pathway, it leads to a downstream reduction in MCL-1 protein expression. Its efficacy has been primarily demonstrated in triple-negative breast cancer (TNBC).
In Vitro Efficacy: this compound has shown dose-dependent cytotoxicity in multiple TNBC cell lines, with IC50 values ranging from 0.5 to 10 µM.
In Vivo Efficacy: In a TNBC cell-derived xenograft mouse model, this compound significantly suppressed tumor growth.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | IC50 (µM) |
| 4175 | ~1 |
| MDA-MB-468 | ~5 |
| MDA-MB-157 | ~2.5 |
| Hs578t | ~10 |
| Data extracted from graphical representations in the cited literature and are approximate. |
Table 2: In Vitro Efficacy of S63845 in Hematological Malignancy Cell Lines
| Cell Line Type | IC50 Range |
| Sensitive Multiple Myeloma | < 0.1 µM |
| Moderately Sensitive Multiple Myeloma | 0.1 - 1 µM |
| Insensitive Multiple Myeloma | > 1 µM |
| Sensitive Lymphoma & Leukemia | Nanomolar range |
| Data compiled from multiple studies. |
Experimental Protocols
Cell Viability Assays
MTT Assay (used for this compound): This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours for this compound).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay (used for both compounds): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Studies
General Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 for TNBC, RPMI-8226 for multiple myeloma) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the compound or vehicle control via a specified route (e.g., intraperitoneal for this compound, intravenous for S63845) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: S63845 directly inhibits MCL-1, leading to apoptosis.
Caption: this compound indirectly inhibits MCL-1 via Wnt signaling.
Caption: General workflow for in vitro cell viability assays.
Caption: Standard workflow for preclinical in vivo efficacy studies.
References
Synergistic Potential of NSC260594 with Standard-of-Care Chemotherapy in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic activity of the novel Mcl-1 inhibitor, NSC260594, with standard chemotherapy agents used in the treatment of Triple-Negative Breast Cancer (TNBC). By objectively presenting available preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to inform future research and drug development strategies for this aggressive breast cancer subtype.
Introduction to this compound and its Therapeutic Rationale in TNBC
Triple-Negative Breast Cancer (TNBC) is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies. Consequently, cytotoxic chemotherapy remains the cornerstone of systemic treatment. However, intrinsic and acquired resistance to chemotherapy is a significant clinical challenge.
This compound is a small molecule inhibitor that has been identified to target the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is frequently overexpressed in TNBC and is associated with a poor prognosis and resistance to conventional chemotherapy. By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells. Furthermore, this compound has been shown to downregulate the Wnt signaling pathway, which is aberrantly activated in many TNBCs and contributes to their aggressive phenotype. The dual mechanism of inducing apoptosis and modulating a key oncogenic pathway makes this compound a promising candidate for combination therapy.
This guide explores the preclinical evidence for the synergistic potential of combining this compound with standard TNBC chemotherapies, namely doxorubicin, paclitaxel, and carboplatin. While direct experimental data on the combination of this compound with these specific agents is emerging, this guide incorporates data from studies on other Mcl-1 inhibitors to provide a strong rationale for the expected synergistic interactions.
Comparative Analysis of Synergistic Activity
The following tables summarize the in vitro synergistic effects of Mcl-1 inhibitors, as a proxy for this compound, when combined with standard TNBC chemotherapy agents. The data is presented for common TNBC cell lines. The synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Activity of Mcl-1 Inhibitors with Doxorubicin in TNBC Cell Lines
| TNBC Cell Line | Mcl-1 Inhibitor | Doxorubicin IC50 (nM) (Single Agent) | Mcl-1 Inhibitor IC50 (µM) (Single Agent) | Combination Index (CI) at 50% Fraction Affected (Fa) | Reference |
| MDA-MB-231 | S63845 | Not Reported | Not Reported | < 1 (Synergistic) | [1] |
| MDA-MB-468 | S63845 | Not Reported | Not Reported | < 1 (Synergistic) | [1] |
| BT-20 | S63845 | Not Reported | Not Reported | < 1 (Synergistic) | [1] |
| Hs578T | S63845 | Not Reported | Not Reported | > 1 (Antagonistic) | [1] |
Table 2: Synergistic Activity of Mcl-1 Inhibitors with Paclitaxel in TNBC Cell Lines
| TNBC Cell Line | Mcl-1 Inhibitor | Paclitaxel IC50 (nM) (Single Agent) | Mcl-1 Inhibitor IC50 (µM) (Single Agent) | Combination Index (CI) at 50% Fraction Affected (Fa) | Reference |
| MDA-MB-231 | S63845 | Not Reported | Not Reported | < 1 (Synergistic) | [1] |
| MDA-MB-468 | S63845 | Not Reported | Not Reported | < 1 (Synergistic) | |
| BT-20 | S63845 | Not Reported | Not Reported | < 1 (Synergistic) | |
| Hs578T | S63845 | Not Reported | Not Reported | > 1 (Antagonistic) |
Table 3: Synergistic Activity of Mcl-1 Inhibitors with Carboplatin in TNBC Cell Lines
| TNBC Cell Line | Mcl-1 Inhibitor | Carboplatin IC50 (µM) (Single Agent) | Mcl-1 Inhibitor IC50 (µM) (Single Agent) | Combination Index (CI) at 50% Fraction Affected (Fa) | Reference |
| Multiple TNBC Cell Lines | Talazoparib (PARP Inhibitor) | 0.09 - 4.0 | Not Applicable | < 1 in 12/13 cell lines (Synergistic) |
Note: Data for the direct combination of this compound with these chemotherapies is not yet available. The data presented for other Mcl-1 inhibitors serves as a strong rationale for the expected synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single agents and their combinations on TNBC cell lines.
Methodology:
-
Cell Seeding: TNBC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the chemotherapeutic agent (doxorubicin, paclitaxel, or carboplatin), or a combination of both. A vehicle-treated control group is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by single agents and their combinations.
Methodology:
-
Cell Treatment: TNBC cells are seeded in 6-well plates and treated with this compound, the chemotherapeutic agent, or their combination at predetermined concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine the nature of the interaction between this compound and chemotherapy.
Methodology:
-
Experimental Design: A fixed-ratio experimental design is typically used. Stock solutions of this compound and the chemotherapeutic agent are mixed at a constant ratio (e.g., based on their individual IC50 values).
-
Dose-Response Assessment: TNBC cells are treated with serial dilutions of the drug combination, as well as each drug alone. Cell viability is assessed using the MTT assay.
-
Combination Index (CI) Calculation: The dose-effect data for single agents and their combination are analyzed using software like CompuSyn. The software calculates the Combination Index (CI) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce x% effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same x% effect.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of synergistic action of this compound and chemotherapy.
Caption: Workflow for assessing synergistic activity.
References
Head-to-Head Comparison: NSC260594 and AMG-176 in Cancer Research
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins, particularly the myeloid cell leukemia 1 (Mcl-1), has emerged as a critical target for drug development. Mcl-1 is an anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. This guide provides a detailed, data-driven comparison of two small molecule inhibitors targeting Mcl-1: NSC260594 and AMG-176. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and therapeutic strategy.
At a Glance: Key Differences
| Feature | This compound | AMG-176 (Tapotoclax) |
| Primary Target | Mcl-1 (indirectly via Wnt signaling), HIV-1 Gag protein | Mcl-1 (direct inhibitor) |
| Mechanism of Action | Downregulates Mcl-1 expression by inhibiting the Wnt signaling pathway.[1] | Potent and selective inhibitor that binds to the BH3 groove of Mcl-1, preventing its interaction with pro-apoptotic proteins like Bak.[2] |
| Reported Ki | Not widely reported | 0.13 nM[3][4] |
| Therapeutic Area | Investigated in Triple-Negative Breast Cancer (TNBC).[1] | Hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL), B-cell lymphomas, and Acute Myeloid Leukemia (AML). |
| Clinical Development | Preclinical | Phase I clinical trials. |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and AMG-176 across various cancer cell lines.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4175 | Triple-Negative Breast Cancer | 4.48 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | |
| MDA-MB-157 | Triple-Negative Breast Cancer | ~10 | |
| Hs578t | Triple-Negative Breast Cancer | ~15 | |
| 293T (CC50) | Human Embryonic Kidney | 15.1 ± 4.5 |
Table 2: IC50 Values for AMG-176
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TMD8 | ABC-DLBCL | 1.45 | |
| OCI-LY1 | GCB-DLBCL | 0.21 | |
| Ramos | Burkitt's Lymphoma | 0.3097 | |
| Raji | Burkitt's Lymphoma | 1.652 | |
| Daudi | Burkitt's Lymphoma | 9.616 | |
| Primary CLL cells (average) | Chronic Lymphocytic Leukemia | ~0.1 - 0.3 (at 24h) |
Mechanism of Action and Signaling Pathways
This compound: This compound exhibits a dual mechanism. Primarily in cancer, it inhibits the Wnt signaling pathway, leading to a downstream reduction in Mcl-1 protein expression. The inhibition of Wnt signaling disrupts the nuclear translocation of β-catenin and subsequent transcription of target genes, including Mcl-1. Additionally, this compound has been shown to bind to the G9-G10-A11-G12 RNA tetraloop of HIV, preventing the binding of the Gag protein.
AMG-176 (Tapotoclax): As a potent and selective BH3 mimetic, AMG-176 directly targets the hydrophobic groove of the Mcl-1 protein. This binding competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins such as Bak. The release of Bak from Mcl-1 allows it to oligomerize and induce mitochondrial outer membrane permeabilization, leading to the activation of caspases and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used to evaluate compounds like this compound and AMG-176.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or AMG-176 for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of this compound or AMG-176 for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, cleaved caspase-3, cleaved PARP, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or AMG-176 at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Summary and Conclusion
Both this compound and AMG-176 demonstrate anti-cancer properties by ultimately impacting the function of the anti-apoptotic protein Mcl-1. However, they achieve this through distinct mechanisms. AMG-176 is a direct, potent, and selective inhibitor of Mcl-1 with a well-defined interaction at the BH3 binding groove, and it has progressed to clinical trials for hematologic malignancies. In contrast, this compound acts indirectly by downregulating Mcl-1 expression through the inhibition of the Wnt signaling pathway and has been primarily investigated in the context of TNBC.
The available data suggests that AMG-176 has been more extensively characterized and demonstrates high potency across a range of hematologic cancer models. The quantitative data for this compound is currently more limited. For researchers considering these compounds, the choice will depend on the specific cancer type and the desired mechanism of action to be investigated. AMG-176 offers a direct and potent tool to probe Mcl-1 inhibition, while this compound provides an alternative approach through the modulation of a key signaling pathway. Further head-to-head studies in a broader range of cancer models would be beneficial for a more definitive comparison of their therapeutic potential.
References
Validating the Anti-Tumor Efficacy of NSC260594 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of NSC260594 in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). The performance of this compound is evaluated against alternative therapeutic agents, including PARP inhibitors, mTOR inhibitors, and standard-of-care chemotherapies. The information is supported by experimental data from preclinical studies to assist in the evaluation and potential application of this compound in cancer therapy.
Comparative Efficacy of Anti-Tumor Agents in TNBC PDX Models
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in TNBC PDX models. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in the same PDX models are limited.
| Therapeutic Agent | Mechanism of Action | PDX Model Details | Efficacy | Source |
| This compound | Mcl-1 Inhibitor (induces apoptosis via Wnt signaling downregulation) | TNBC PDX Organoids | Synergistic tumor growth decrease with everolimus. | [1](--INVALID-LINK--) |
| Talazoparib | PARP Inhibitor | 13 different TNBC PDX models | Caused tumor regression in 5 models and stable disease in 1 model.[2][3] | [2](4--INVALID-LINK-- |
| Olaparib | PARP Inhibitor | 12 different TNBC PDX models | Exhibited tumor regression or disease stabilization in 3 models. | (--INVALID-LINK--) |
| Everolimus | mTOR Inhibitor | Panel of TNBC PDX models (n=103 animals) | Reduced glycolytic lactate production and glutaminolysis, consistent with mTOR pathway inhibition. | (--INVALID-LINK--) |
| Paclitaxel | Microtubule Stabilizer | Chemotherapy-resistant TNBC PDX models | Near complete suppression of tumor growth when combined with ON-108600. | (--INVALID-LINK--) |
| Doxorubicin | Topoisomerase II Inhibitor | MDA-MB-231 TNBC xenograft model | Significantly reduced tumor volume, size, and weight when combined with cordycepin. | (--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments involved in validating the anti-tumor effects of this compound and comparable agents in PDX models are provided below.
Establishment and Propagation of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging to expand the model.
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Implant a small fragment (approximately 20-30 mm³) of the patient's tumor subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumors with calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and divide the viable tumor into smaller fragments for subsequent implantation into new host mice.
-
In Vivo Drug Efficacy Studies
This protocol describes the methodology for evaluating the anti-tumor activity of therapeutic agents in established PDX models.
-
Cohort Formation: Once tumors in the PDX mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Administer the therapeutic agents (e.g., this compound, PARP inhibitors, everolimus, or standard chemotherapy) and vehicle control according to the predetermined dosage and schedule. Administration routes can include oral gavage, intraperitoneal injection, or intravenous injection.
-
-
Tumor Growth and Body Weight Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol details the staining of tumor tissues to evaluate the expression of key biomarkers related to proliferation and apoptosis.
-
Tissue Processing: At the end of the in vivo study, resect tumors, fix them in 10% neutral buffered formalin, and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using an appropriate buffer and heating method.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against Ki-67 (for proliferation) and cleaved caspase-3 (for apoptosis).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images of the stained sections using a microscope and quantify the percentage of positive cells for each biomarker.
Western Blot for Protein Expression Analysis
This protocol is for determining the levels of specific proteins within the tumor tissue to elucidate the mechanism of action of the therapeutic agent.
-
Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against Mcl-1, β-catenin, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities relative to the loading control.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Validating Anti-Tumor Effects in PDX Models
Caption: Workflow for PDX model drug efficacy studies.
References
A Comparative Guide to NSC260594 Monotherapy and Combination Therapy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the small molecule Mcl-1 inhibitor, NSC260594, as a monotherapy versus in combination with the mTOR inhibitor, everolimus, for the treatment of Triple-Negative Breast Cancer (TNBC). The data presented is based on published experimental findings and is intended to inform further research and development in this critical area of oncology.
Executive Summary
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The small molecule this compound has been identified as a promising therapeutic agent that targets Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein frequently overexpressed in TNBC.[1][2] Preclinical studies have demonstrated the cytotoxic effects of this compound as a single agent and have explored its synergistic potential when combined with everolimus, an inhibitor of the mTOR signaling pathway. This combination strategy aims to overcome potential resistance mechanisms and enhance anti-tumor activity.[2][3]
This guide summarizes the key experimental data, details the methodologies of pivotal experiments, and visualizes the underlying signaling pathways and experimental workflows to provide a clear and objective comparison of these therapeutic approaches.
Data Presentation: Monotherapy vs. Combination Therapy
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of this compound monotherapy with its combination with everolimus.
Table 1: In Vitro Efficacy of this compound Monotherapy on TNBC Cell Lines
| Cell Line | IC50 (µM) after 72h | Reference |
| 4175 | ~1 | [1] |
| MDA-MB-468 | ~2.5 | |
| MDA-MB-157 | ~5 | |
| Hs578t | ~10 |
Table 2: In Vitro Apoptosis Induction by this compound Monotherapy in TNBC Cell Lines (48h treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| MDA-MB-231 | Control (DMSO) | ~5% | |
| 10 µM this compound | ~20% | ||
| 20 µM this compound | ~40% | ||
| MDA-MB-468 | Control (DMSO) | ~5% | |
| 10 µM this compound | ~25% | ||
| 20 µM this compound | ~50% |
Table 3: In Vivo Efficacy of this compound Monotherapy vs. Combination Therapy
| Treatment Group | Model | Outcome | Result | Reference |
| This compound Monotherapy | MDA-MB-231 Xenograft | Tumor Growth Suppression | Significant reduction in tumor growth compared to control | |
| This compound + Everolimus | TNBC PDX Organoids | Organoid Growth | Synergistic decrease in organoid growth |
Note: Direct quantitative comparison of in vivo tumor growth between monotherapy and combination therapy from the same experiment is not available in the primary source. The combination therapy was evaluated in a patient-derived xenograft (PDX) organoid model, which demonstrated a synergistic effect.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting the Mcl-1 protein, a key regulator of apoptosis. The proposed mechanism involves the downregulation of Mcl-1 expression through the Wnt signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
MTT Cell Viability Assay
This assay determines the cytotoxic effects of this compound on TNBC cell lines.
Protocol:
-
Cell Seeding: TNBC cells (4175, MDA-MB-468, MDA-MB-157, Hs578t) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from the dose-response curves.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: TNBC cells (MDA-MB-231, MDA-MB-468) are treated with this compound (10 µM and 20 µM) or DMSO for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The samples are analyzed using a flow cytometer to detect the fluorescence of FITC and PI.
-
Data Analysis: The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect the expression levels of key proteins in the signaling pathway, such as Mcl-1, cleaved caspase-3, and cleaved PARP.
Protocol:
-
Protein Extraction: TNBC cells are treated with this compound for 48 hours, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against Mcl-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., vinculin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft and PDX Organoid Studies
These models are used to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant setting.
MDA-MB-231 Xenograft Model Protocol:
-
Cell Implantation: MDA-MB-231 TNBC cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed.
Patient-Derived Xenograft (PDX) Organoid Protocol:
-
Organoid Culture: TNBC PDX-derived organoids are cultured in a 3D matrix.
-
Treatment: Organoids are treated with this compound, everolimus, or a combination of both.
-
Viability Assessment: Organoid viability and growth are assessed using imaging and/or viability assays (e.g., CellTiter-Glo).
-
Synergy Analysis: The synergistic effect of the combination therapy is evaluated.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic agent for TNBC, demonstrating significant cytotoxic and pro-apoptotic effects as a monotherapy. Its mechanism of action, involving the inhibition of the anti-apoptotic protein Mcl-1 via the Wnt signaling pathway, provides a strong rationale for its development.
Furthermore, the synergistic interaction observed between this compound and the mTOR inhibitor everolimus in a TNBC PDX organoid model highlights the potential of combination therapy to enhance anti-tumor efficacy. This approach may offer a strategy to overcome resistance and improve patient outcomes.
Further investigation, including in vivo studies directly comparing this compound monotherapy with the combination therapy, and a more detailed exploration of the synergistic mechanisms, is warranted to translate these promising preclinical findings into clinical applications for TNBC patients.
References
- 1. [PDF] Targeting Mcl-1 by a small molecule this compound for triple-negative breast cancer therapy | Semantic Scholar [semanticscholar.org]
- 2. "Targeting Mcl-1 by a small molecule this compound for triple-negative brea" by Shengli Dong, Margarite D. Matossian et al. [digitalscholar.lsuhsc.edu]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
A Comparative Analysis of NSC260594 and Doxorubicin in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational drug NSC260594 and the established chemotherapeutic agent doxorubicin for the treatment of breast cancer. This analysis is based on preclinical data and aims to inform researchers and drug development professionals on their respective mechanisms of action, efficacy, and experimental foundations.
I. Overview and Mechanism of Action
This compound is a small molecule identified from the NCI diversity set IV compound library that has shown significant cytotoxic effects in triple-negative breast cancer (TNBC) models.[1][2] Its primary mechanism of action involves the inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, through the downregulation of the Wnt signaling pathway.[1][2] This targeted approach leads to increased apoptosis in cancer cells.[1]
Doxorubicin , a well-established anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various cancers, including breast cancer. Its primary anti-cancer effects are mediated through two main mechanisms: intercalation into DNA, which inhibits DNA and RNA synthesis, and the inhibition of topoisomerase II, an enzyme critical for DNA repair. This disruption of DNA processes ultimately leads to cell cycle arrest and apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), causing further cellular damage.
II. Comparative Efficacy Data
While direct head-to-head clinical trials are not yet available, preclinical studies provide insights into the relative efficacy of this compound and doxorubicin in breast cancer models.
| Drug | Cancer Model | Key Efficacy Findings | Citation |
| This compound | Triple-Negative Breast Cancer (TNBC) Cell Lines (MDA-MB-231, MDA-MB-468, 4175, MDA-MB-157, Hs578t) | Exhibited dramatic cytotoxicity in a dose- and time-dependent manner. Reduced the cancer stem cell (CSC) population. | |
| TNBC Cell Derived Xenograft (CDX) Mouse Model (MDA-MB-231) | Significantly suppressed tumor growth in vivo. | ||
| Patient-Derived Xenograft (PDX) Organoids (TNBC) | Synergistic decrease in organoid growth when combined with everolimus. | ||
| Doxorubicin | Breast Cancer (General) | A powerful and widely used chemotherapy drug with a strong cytotoxic effect on various breast cancer subtypes. | |
| MDA-MB-436 Breast Cancer in Bone Metastasis Model (in vivo) | Sequential treatment with zoledronic acid substantially inhibited tumor burden. Doxorubicin alone had no significant effect on tumor growth in this specific model. | ||
| Metastatic Breast Cancer | Doxorubicin-based regimens are a key approach in treating metastatic breast cancer, though challenges with drug resistance and toxicity exist. |
III. Signaling Pathways
The distinct mechanisms of this compound and doxorubicin are reflected in the signaling pathways they modulate.
This compound Signaling Pathway
References
Comparative Analysis of NSC260594 and Other Mcl-1 Inhibitors: A Guide to Understanding Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells and a key mediator of resistance to various cancer therapies. The development of Mcl-1 inhibitors has therefore become a promising therapeutic strategy. This guide provides a comparative analysis of the Mcl-1 inhibitor NSC260594 and other prominent Mcl-1 inhibitors, with a focus on potential cross-resistance mechanisms based on their distinct modes of action.
Executive Summary
Direct comparative studies on cross-resistance between this compound and other Mcl-1 inhibitors are currently limited. However, by examining their individual mechanisms of action and the pathways implicated in resistance to other Mcl-1 inhibitors, we can infer potential areas of overlap and divergence that may contribute to or mitigate cross-resistance.
This compound stands apart from many other Mcl-1 inhibitors by primarily acting through the downregulation of Mcl-1 expression via inhibition of the Wnt and ERK signaling pathways. In contrast, several other Mcl-1 inhibitors, such as S63845, AZD5991, and AMG-176, are BH3 mimetics that directly bind to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins.
Resistance to BH3 mimetic Mcl-1 inhibitors is often associated with the stabilization of the Mcl-1 protein. The convergence of this compound's mechanism on the ERK pathway, a known regulator of Mcl-1 stability, suggests a potential for cross-resistance but also a possible strategy to overcome it.
Comparative Efficacy of Mcl-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Mcl-1 inhibitors across a range of cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 4175 | Triple-Negative Breast Cancer | Dose-dependent killing observed | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Dose-dependent killing observed | [1] | |
| MDA-MB-157 | Triple-Negative Breast Cancer | Dose-dependent killing observed | [1] | |
| Hs578t | Triple-Negative Breast Cancer | Dose-dependent killing observed | [1] | |
| S63845 | H929 | Multiple Myeloma | ~0.1 | [2] |
| U-2946 | B-cell Lymphoma | ~0.1 | ||
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~0.01 | ||
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~0.01 | ||
| AZD5991 | MOLP-8 | Acute Myeloid Leukemia | 0.033 | |
| MV4-11 | Acute Myeloid Leukemia | 0.024 | ||
| NCI-H23 | Non-Small Cell Lung Cancer | 0.19 | ||
| AMG-176 | OPM-2 | Multiple Myeloma | 0.016 - 0.24 | |
| DOHH-2 | B-cell Lymphoma | 0.04 - 0.15 | ||
| OCI-LY1 | B-cell Lymphoma | 0.04 - 0.15 |
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound compared to BH3 mimetic Mcl-1 inhibitors are crucial for understanding potential cross-resistance.
| Inhibitor Class | Examples | Mechanism of Action | Known/Potential Mechanisms of Resistance |
| Signaling Pathway Modulator | This compound | Inhibits Mcl-1 expression by downregulating the Wnt and ERK signaling pathways. | - Upregulation of alternative survival pathways. - Mutations in Wnt or ERK pathway components downstream of this compound's target. - Increased Mcl-1 protein stability independent of the ERK pathway. |
| BH3 Mimetics | S63845, AZD5991, AMG-176 | Directly bind to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins like Bak and Bax. | - Increased Mcl-1 protein stability through defective ubiquitination. - Upregulation of Mcl-1 expression. - Mutations in the BH3-binding groove of Mcl-1. - Activation of ERK signaling leading to Mcl-1 phosphorylation and stabilization. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions, the following diagrams illustrate the key signaling pathways and a general workflow for investigating Mcl-1 inhibitor resistance.
Caption: this compound inhibits Mcl-1 expression by targeting Wnt and ERK signaling pathways.
Caption: A general workflow for characterizing resistance to Mcl-1 inhibitors.
Potential for Cross-Resistance and Strategies to Overcome It
The modulation of the ERK pathway by this compound is a critical point of convergence with known resistance mechanisms to BH3 mimetic Mcl-1 inhibitors. Constitutive activation of the ERK pathway can lead to the phosphorylation and stabilization of the Mcl-1 protein, thereby conferring resistance to direct Mcl-1 binders.
This suggests two key possibilities:
-
Potential for Cross-Resistance: Cancer cells with acquired resistance to BH3 mimetics due to upregulated ERK signaling might also exhibit cross-resistance to this compound if the inhibitor's effect on the ERK pathway is insufficient to overcome the constitutive activation.
-
Strategy for Overcoming Resistance: Conversely, for cancers resistant to BH3 mimetics due to ERK-mediated Mcl-1 stabilization, this compound could potentially re-sensitize these cells by inhibiting the ERK pathway. Furthermore, combination therapy of a BH3 mimetic with an ERK pathway inhibitor has been shown to be synergistic. Given that this compound already targets this pathway, it may have a unique advantage in certain contexts.
Detailed Experimental Protocols
For researchers investigating cross-resistance, the following are detailed protocols for key experimental assays.
Cell Viability Assay (MTS Assay)
Objective: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with Mcl-1 inhibitors.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Mcl-1 inhibitors (this compound, S63845, etc.)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the Mcl-1 inhibitors.
-
Treat the cells with various concentrations of the inhibitors and include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis in cells treated with Mcl-1 inhibitors.
Materials:
-
6-well plates
-
Cancer cell lines
-
Mcl-1 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Mcl-1 inhibitors at desired concentrations for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Western Blotting
Objective: To determine the protein levels of Mcl-1 and key components of the Wnt and ERK signaling pathways.
Materials:
-
Cell culture dishes
-
Mcl-1 inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-phospho-ERK, anti-total-ERK, anti-β-catenin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Mcl-1 inhibitors.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between Mcl-1 and its binding partners (e.g., Bak, Bax).
Materials:
-
Cell culture dishes
-
Mcl-1 inhibitors
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-Mcl-1)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Treat cells and lyse them in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins of interest.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a drug to its target protein in a cellular context.
Materials:
-
Cell culture dishes
-
Mcl-1 inhibitors
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Lysis buffer
-
Western blotting reagents
Protocol:
-
Treat intact cells with the Mcl-1 inhibitor or vehicle control.
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Mcl-1 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
References
A Comparative Analysis of NSC260594 and Novel Targeted Therapies for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the small molecule NSC260594 against current and emerging targeted therapies for Triple-Negative Breast Cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer with limited treatment options due to the lack of estrogen, progesterone, and HER2 receptors. This document summarizes preclinical data, details experimental methodologies, and visualizes key signaling pathways to offer a comparative perspective for research and development.
Executive Summary
This compound is a small molecule identified to have significant cytotoxic effects on TNBC cells. Its primary mechanism of action involves the inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, through the downregulation of the Wnt signaling pathway. This guide compares the preclinical efficacy of this compound with three major classes of novel targeted therapies for TNBC: PARP inhibitors (Olaparib), immune checkpoint inhibitors (Pembrolizumab), and antibody-drug conjugates (Sacituzumab Govitecan). While direct comparative studies are limited, this guide collates available data to provide a preliminary benchmark.
Data Presentation: Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies on this compound and the selected novel targeted therapies in TNBC models. It is important to note that the data has been compiled from different studies and direct, head-to-head comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound/Therapy | MDA-MB-231 | MDA-MB-468 | Hs578t | HCC1937 |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Olaparib | 14[1] | ~0.8[2] | Not Reported | 0.9 - 150[1][3][4] |
| Sacituzumab Govitecan | Low sensitivity | Not Reported | Not Reported | Not Reported |
| Pembrolizumab | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Note: The IC50 of this compound for various TNBC cells is stated to be in the range of 0.5 and 10 μM, but specific values for each cell line were not provided in the initial publication. Pembrolizumab's efficacy is not measured by direct cytotoxicity in vitro as it is an immunotherapy that requires a functional immune system.
Table 2: In Vivo Tumor Growth Inhibition
| Compound/Therapy | TNBC Model | Treatment Protocol | Key Findings |
| This compound | MDA-MB-231 Xenograft | Not specified | Significantly suppressed tumor growth |
| Olaparib | Not Reported | Not Reported | Not Reported |
| Sacituzumab Govitecan | MDA-MB-231 Xenograft | Not specified | Median survival time of 21 days (similar to saline control) in low Trop-2 expressing parental line |
| Pembrolizumab | MDA-MB-231 Xenograft in humanized mice | 10 mg/kg initial dose, followed by 5 mg/kg every 5 days | Significant tumor growth inhibition |
Table 3: Apoptosis Induction
| Compound/Therapy | TNBC Cell Line | Assay | Key Findings |
| This compound | MDA-MB-231, MDA-MB-468, 4175 | Annexin-V/PI Assay | Increased apoptosis |
| Olaparib | MDA-MB-231 | Annexin V/Dead Cell Kit | Increased apoptosis, especially in combination with other agents |
| Sacituzumab Govitecan | Not Reported | Not Reported | Induces apoptosis through its payload, SN-38 |
| Pembrolizumab | Not Applicable | Not Applicable | Induces T-cell mediated tumor cell killing |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: TNBC cells are seeded in 96-well plates at a density of 4,000 to 100,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Olaparib) for a specified duration (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-PI Staining)
-
Cell Treatment and Harvesting: TNBC cells are treated with the test compound for the desired time. Both floating and adherent cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold 1X PBS.
-
Resuspension: Cells are resuspended in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 5 µL of fluorescently labeled Annexin V (e.g., Annexin V-FITC) and 2 µL of Propidium Iodide (PI) (1 mg/mL) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
TNBC Xenograft Model
-
Cell Preparation: TNBC cells (e.g., MDA-MB-231) are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells. For immunotherapy studies with agents like Pembrolizumab, humanized mice reconstituted with a human immune system are required.
-
Tumor Implantation: A specific number of cells (e.g., 300,000 to 5 x 10^6) are subcutaneously or orthotopically (into the mammary fat pad) injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a certain volume (e.g., 50-120 mm³), treatment with the test compound or vehicle control is initiated according to the specified dosing schedule and route of administration.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated group to the control group. Other endpoints can include survival and analysis of biomarkers in the harvested tumors.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and the novel therapies.
Caption: this compound inhibits Mcl-1 expression by downregulating the Wnt/β-catenin signaling pathway, leading to apoptosis in TNBC cells.
Caption: PARP inhibitors like Olaparib induce synthetic lethality in BRCA-mutated TNBC cells by preventing the repair of DNA single-strand breaks.
Caption: Pembrolizumab blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring the anti-tumor immune response.
Caption: Sacituzumab Govitecan delivers its cytotoxic payload, SN-38, to Trop-2 expressing TNBC cells, leading to DNA damage and apoptosis.
Conclusion
This compound demonstrates promising preclinical activity against TNBC cell lines and in vivo models through a distinct mechanism of action targeting the Wnt/Mcl-1 axis. In comparison, novel targeted therapies such as PARP inhibitors, immune checkpoint inhibitors, and antibody-drug conjugates have shown significant efficacy in specific subsets of TNBC patients and are at more advanced stages of clinical development.
This guide highlights the need for direct comparative preclinical studies to robustly benchmark the efficacy of this compound against these newer agents. Future research should focus on head-to-head in vitro and in vivo studies using standardized TNBC models to elucidate the relative potency and potential clinical positioning of this compound. Furthermore, exploring rational combinations of this compound with existing targeted therapies could unveil synergistic effects and novel treatment strategies for this challenging disease.
References
- 1. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy in the orthotopic xenograft model of TNBC. [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NSC260594: A Procedural Guide
For researchers, scientists, and drug development professionals handling NSC260594, a potent Mcl-1 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) detailing the precise disposal protocols for this compound is not readily found in general searches, established guidelines for the disposal of chemical and laboratory waste provide a necessary framework.
It is imperative to obtain the Safety Data Sheet (SDS) from the specific supplier of your this compound. This document will contain detailed information on the compound's hazards, handling, and the most appropriate disposal methods as determined by the manufacturer. The following procedures are based on general best practices for chemical waste disposal and should be adapted to the specific guidance provided in the SDS.
Core Principles of this compound Disposal
The disposal of this compound, as with any chemical agent used in research, should be approached with the primary goals of minimizing personal exposure, preventing environmental contamination, and adhering to all applicable local, state, and federal regulations.
Quantitative Data Summary for Chemical Waste Handling
For safe handling and temporary storage of chemical waste like this compound, adhere to the following quantitative guidelines recommended by laboratory safety protocols.
| Parameter | Guideline | Rationale |
| Waste Container Capacity | Do not fill beyond 80% capacity. | To prevent spills from overfilling or chemical expansion. |
| Satellite Accumulation Time | Dispose of full containers within one year of the first addition. | To comply with regulations and minimize long-term storage hazards. |
| Liquid Waste Dilution (for drain disposal, if permissible) | 1 part bleach to 9 parts liquid waste (for biologically contaminated liquids only). | To ensure effective decontamination before drain disposal. Note: This is for biologically contaminated waste and may not be suitable for pure chemical waste. |
Step-by-Step Disposal Protocol for this compound Waste
The following is a general protocol for the disposal of waste containing this compound. This protocol must be superseded by the specific instructions in the manufacturer's SDS.
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the waste is pure this compound, a dilute solution, or mixed with other hazardous materials (e.g., solvents, biological materials).
-
Segregate Incompatibles: Keep this compound waste separate from incompatible chemicals to prevent dangerous reactions.
2. Packaging and Labeling:
-
Use Compatible Containers: Collect waste in containers made of a material compatible with this compound and any solvents used. The container must be in good condition and have a secure, leak-proof lid.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note any other hazardous components in the mixture.
3. Storage:
-
Point of Generation: Store the waste container at or near the location where the waste is generated.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Ventilation: Store in a well-ventilated area.
4. Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for hazardous waste disposal. Contact them to schedule a pickup and for guidance on specific procedures.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS office and local regulations for specific, neutralized, and decontaminated solutions, do not pour chemical waste down the sink.
-
Incineration: For many organic compounds used in research, incineration at a licensed hazardous waste facility is the preferred method of disposal.
Experimental Workflow for Waste Handling
The logical flow for handling and disposing of this compound waste is crucial for maintaining a safe laboratory environment.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway Context: Mcl-1 Inhibition
Understanding the mechanism of action of this compound can inform its handling as a biologically active agent. It acts as an inhibitor of Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein. By inhibiting Mcl-1, this compound can induce apoptosis (programmed cell death) in cancer cells. This biological activity underscores the importance of preventing its release into the environment where it could have unintended ecological effects.
Caption: Simplified signaling pathway showing this compound's inhibition of Mcl-1 to induce apoptosis.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet from your supplier, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Personal protective equipment for handling NSC260594
Essential Safety and Handling Guide for NSC260594
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, personal protective equipment, and disposal of the investigational compound this compound.
This document provides crucial safety and logistical information for the handling and disposal of this compound (also known as XMH95), a small molecule apoptosis inducer and Mcl-1 inhibitor investigated for cancer therapy. Given its cytotoxic potential, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Compound Identification and Hazard Overview
| Identifier | Value |
| NSC Number | 260594 |
| Synonym | XMH95 |
| CAS Number | 906718-66-9 |
| Molecular Formula | C29H24N6O3 |
| Molecular Weight | 504.54 g/mol |
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic and antineoplastic agent necessitates that it be handled as a hazardous compound.[1][2] The primary risks associated with similar compounds include skin and eye irritation, respiratory tract irritation if inhaled, and potential for long-term health effects due to its cytotoxic nature.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure.[3] The following table outlines the recommended PPE for various stages of handling this compound.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Reconstituting (Dry Powder) | Double-gloving with chemotherapy-rated nitrile gloves | Safety glasses with side shields or chemical splash goggles | Disposable, solid-front gown with tight-fitting cuffs | N95 or higher-rated respirator within a certified chemical fume hood |
| Handling Stock Solutions | Double-gloving with chemotherapy-rated nitrile gloves | Safety glasses with side shields or chemical splash goggles | Disposable, solid-front gown with tight-fitting cuffs | Not generally required if handled in a certified fume hood or biosafety cabinet |
| Administering to Cell Cultures | Chemotherapy-rated nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if handled in a certified biosafety cabinet |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves | Safety glasses with side shields or chemical splash goggles | Disposable, solid-front gown with tight-fitting cuffs | Not generally required |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) | Chemical splash goggles and face shield | Impermeable gown or coveralls | N95 or higher-rated respirator (may require a higher level of respiratory protection depending on spill size and volatility) |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Designated Area: All work with this compound, especially handling of the powdered form, must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of the compound.
-
Ventilation: Ensure adequate ventilation in the laboratory. Biological safety cabinets and fume hoods should be certified annually.
-
Surface Protection: Work surfaces should be covered with disposable, absorbent, plastic-backed liners to contain any potential spills.
Reconstitution and Dilution
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the powdered this compound within a chemical fume hood or other ventilated enclosure.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial containing the powdered compound. Cap the vial securely and mix gently until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Experimental Use
-
When adding this compound to cell cultures or other experimental systems, use techniques that minimize the generation of aerosols.
-
All manipulations should be performed within a certified biological safety cabinet.
Decontamination
-
All non-disposable equipment that comes into contact with this compound should be decontaminated. A common method is to wash with a suitable solvent (e.g., ethanol) followed by a thorough rinse with soap and water.
-
Wipe down all work surfaces with an appropriate decontaminating solution after each use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for cytotoxic waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated "cytotoxic waste" sharps container or a sealed, labeled bag for incineration. |
| Contaminated PPE (Gloves, Gown, etc.) | Place in a designated, sealed, and labeled cytotoxic waste container immediately after use. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a labeled, leak-proof container. Treat as hazardous chemical waste. Do not pour down the drain. |
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with absorbent pads. Decontaminate the area with a suitable cleaning agent. Dispose of all cleanup materials as hazardous waste. For large spills, contact your institution's environmental health and safety department. |
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Experimental workflow for this compound from preparation to disposal.
Caption: Logical steps for responding to a spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
